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Methylcyclopentadienedimer(MCPDDimer)

Cat. No.: B8058119
M. Wt: 160.25 g/mol
InChI Key: GWYPAXFNCCUFMW-UHFFFAOYSA-N
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Description

Significance of Methylcyclopentadienedimer as a Research Subject

The significance of MCPD-Dimer as a research subject stems from its utility in fundamental chemical studies and its role as a precursor to valuable materials. Researchers have studied the kinetics of the dissociation of methylcyclopentadiene (B1197316) dimers, providing insights into reaction mechanisms. sigmaaldrich.com The compound has also been used to investigate the competition with ethylene (B1197577) for binding and biological activities. cymitquimica.comsigmaaldrich.com

Furthermore, the study of MCPD-Dimer's reactivity under different conditions provides valuable data for chemical synthesis. For instance, research into its dimerization has shown that the process can be influenced by supramolecular catalysts, leading to significant rate enhancements and high regioselectivity. nih.gov Theoretical investigations into the reactivity of methylcyclopentadiene, including abstraction, beta-scission, and isomerization reactions, contribute to a deeper understanding of its chemical behavior and the formation of derivative compounds. polimi.it

Role of Methylcyclopentadienedimer in Contemporary Synthetic Chemistry

In contemporary synthetic chemistry, MCPD-Dimer is a valuable intermediate. google.com Its ability to undergo Diels-Alder reactions makes it a useful component in organic synthesis. cymitquimica.com The compound serves as a precursor for the production of resins and other polymeric materials. cymitquimica.com

Key applications in synthetic chemistry include:

High-Performance Materials: It is used to synthesize high-performance epoxy resin curing agents like methyl nadic anhydride. google.com

Fuel Additives: MCPD-Dimer is a precursor for synthesizing methylcyclopentadienyl manganese tricarbonyl (MMT), an efficient gasoline octane (B31449) rating additive. google.com

Advanced Fuels: Research has demonstrated the synthesis of high-performance jet fuels from biomass-derived 5-methyl furfural (B47365), with MCPD-Dimer and its trimer as key components. rsc.orgscienceopen.com These fuels exhibit high density and thermal stability. rsc.orgscienceopen.com

Fine Chemicals: It is also used in the synthesis of senior essences, flavoring agents, and reactive flame retardants for plastic resins. google.com

The synthesis of MCPD-Dimer itself has been a subject of research, with methods developed to produce it from cyclopentadiene (B3395910) dimer, aiming for higher purity and improved production safety and cost-effectiveness. google.com

Overview of Key Academic Research Trajectories for Methylcyclopentadienedimer

Current academic research on MCPD-Dimer is exploring several innovative avenues, pushing the boundaries of catalysis, materials science, and green chemistry.

A significant research trajectory involves the use of supramolecular catalysis to control the dimerization of methylcyclopentadiene. Studies using cucurbit noaa.govuril (CB7) as a nanoscale reaction vessel have shown a remarkable 104-fold rate enhancement for the dimerization reaction. nih.gov This method also exerts exceptional control over the reaction's regioselectivity, predominantly yielding a single endo-isomer that is typically a minor product in conventional thermal dimerization. nih.gov This approach highlights the potential of host-guest chemistry to steer reaction pathways toward kinetically and thermodynamically disfavored products, opening new possibilities for synthesizing specific isomers.

Another prominent area of research is the development of sustainable and high-performance fuels . Scientists have successfully synthesized jet fuels based on MCPD-Dimer and its trimer from 5-methyl furfural, a compound derivable from biomass. rsc.orgscienceopen.com This research provides a feasible route for producing high-density, thermally stable jet fuels from renewable resources, presenting an alternative to petroleum-based fuels like JP-10. rsc.orgscienceopen.comresearchgate.net

Furthermore, research continues into the synthesis of ligand-bridged dimers involving methylcyclopentadienyl derivatives for applications in organometallic chemistry. For example, (methylcyclopentadienyl)manganese dicarbonyl has been used to create homobinuclear derivatives, which are studied for their structural and reactive properties. acs.org These fundamental studies contribute to the broader understanding of metal-ligand interactions and the design of novel catalysts and materials.

Data Tables

Physical and Chemical Properties of Methylcyclopentadienedimer

Property Value Source(s)
Molecular Formula C₁₂H₁₆ cymitquimica.com
Molecular Weight 160.26 g/mol noaa.govsigmaaldrich.com
Appearance Colorless to pale yellow liquid cymitquimica.comnih.gov
Density 0.941 g/mL at 25 °C sigmaaldrich.comnih.gov
Boiling Point 200 °C (392 °F) sigmaaldrich.comnoaa.gov
Melting Point -51 °C (-59.8 °F) sigmaaldrich.comnoaa.gov
Flash Point 80 °F (26.7 °C) noaa.govnih.gov
Vapor Pressure ~7.5 mmHg at 47.8 °C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B8058119 Methylcyclopentadienedimer(MCPDDimer)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-12(2)6-5-10-8-3-4-9(7-8)11(10)12/h3-6,8-11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYPAXFNCCUFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2C1C3CC2C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methylcyclopentadienedimer and Its Monomeric Precursors

Thermal Cracking of Methylcyclopentadienedimer for Monomer Generation

The generation of methylcyclopentadiene (B1197316) monomers from their dimeric form is achieved through a retro-Diels-Alder reaction, commonly referred to as thermal cracking. This process involves heating the dimer to a temperature sufficient to overcome the activation energy for the dissociation, causing it to revert to two monomer molecules. The cracking is a reversible equilibrium; to obtain the monomer, it is typically distilled from the reaction mixture as it forms, shifting the equilibrium toward the product side. nih.govresearchgate.net

The process is generally conducted at temperatures ranging from 160°C to over 250°C. researchgate.net One common laboratory and industrial method involves heating the dimer to its boiling point (approximately 170°C) and fractionally distilling the lower-boiling monomer (boiling point approx. 73°C) as it is produced. researchgate.net More advanced commercial procedures may employ vapor-phase cracking at temperatures between 350°C and 400°C to increase the rate of conversion.

The thermal cracking of the commercially available methylcyclopentadiene dimer does not yield a single product but rather a mixture of three primary isomers: 1-methylcyclopentadiene (1-MeCp), 2-methylcyclopentadiene (2-MeCp), and 5-methylcyclopentadiene (5-MeCp). nih.gov The 1-MeCp and 2-MeCp isomers are typically the predominant products, with 5-MeCp often present in trace amounts. nih.gov This mixture of isomers is then used in subsequent reactions or can be dimerized to reform the MCPD Dimer.

Table 1: Products of Thermal Cracking of MCPD Dimer
ProductCommon AbbreviationTypical Yield
1-Methylcyclopentadiene1-MeCpPredominant
2-Methylcyclopentadiene2-MeCpPredominant
5-Methylcyclopentadiene5-MeCpTrace/Minor

Alkylation Reactions in Methylcyclopentadiene Monomer Synthesis

Beyond generating the monomer from its dimer, methylcyclopentadiene can be synthesized directly by the alkylation of a cyclopentadienyl (B1206354) precursor. This approach involves the deprotonation of cyclopentadiene (B3395910) to form a nucleophilic anion, which is then reacted with a methylating agent.

A prevalent method for synthesizing methylcyclopentadiene involves the use of sodium to form the cyclopentadienyl anion. In this two-step process, cyclopentadiene is first reacted with a sodium source, such as metallic sodium or sodium amide, in an appropriate solvent like diethylene glycol dimethylether (diglyme) or tetrahydrofuran (THF). nih.govnih.gov The acidic methylene protons of cyclopentadiene (pKa ≈ 16) are readily removed to form the aromatic cyclopentadienylsodium salt.

This sodium salt is then treated with a methylating agent, typically a methyl halide like methyl chloride or methyl iodide. nih.govresearchgate.netnih.gov The cyclopentadienyl anion acts as a nucleophile, displacing the halide to form methylcyclopentadiene. To optimize the yield of the desired monomethylated product and minimize the formation of dimethylcyclopentadiene byproducts, reaction conditions such as temperature and the molar ratio of reactants are carefully controlled. nih.gov For instance, using a stoichiometric excess of cyclopentadiene can help limit undesired secondary alkylations. nih.gov

An alternative pathway for alkylation utilizes organomagnesium compounds, or Grignard reagents. In this route, a cyclopentadienyl Grignard reagent is first prepared. This can be achieved by reacting cyclopentadiene monomers with a pre-formed Grignard reagent like methylmagnesium chloride in a solvent such as n-butyl ether. researchgate.net The alkyl Grignard reagent acts as a strong base, deprotonating the cyclopentadiene to form cyclopentadienyl magnesium chloride.

Alternatively, cyclopentadienylmagnesium bromide can be synthesized by the reaction of cyclopentadiene with magnesium turnings in the presence of an initiator like bromoethane in an ethereal solvent. researchgate.net The resulting cyclopentadienyl Grignard reagent is then reacted with a methylating agent, such as methyl chloride, to yield the methylcyclopentadiene monomer. researchgate.net

Dimerization Reactions of Methylcyclopentadiene Monomers

At room temperature, methylcyclopentadiene monomers spontaneously undergo a [4+2] cycloaddition, or Diels-Alder reaction, to reform the dimer. msu.edulibretexts.org This dimerization is a key characteristic of the compound's chemistry.

The dimerization of the isomeric mixture of methylcyclopentadiene is a complex process. Each monomer isomer (1-MeCp and 2-MeCp being the most abundant) can act as both the diene and the dienophile, leading to a variety of self- and cross-dimerization products. researchgate.net The reaction is highly stereoselective, with the major products consistently being the endo isomers due to favorable secondary orbital interactions in the transition state. researchgate.netlibretexts.org While the corresponding exo isomers are often thermodynamically more stable, their formation is kinetically much slower at moderate temperatures. researchgate.net

Table 2: Key Aspects of MCPD Dimerization
AspectDescriptionPrimary Outcome
Reaction Type[4+2] Diels-Alder CycloadditionFormation of a tricyclic skeleton
StereoselectivityKinetically controlledPredominantly endo isomers
RegioselectivityComplex due to multiple monomer isomers and reaction pathwaysMixture of several major dimethyl-endo-tricyclo...diene isomers
Reaction RateComparable to cyclopentadiene dimerizationThe methyl group does not significantly decrease reactivity

The regioselectivity of the methylcyclopentadiene dimerization can be dramatically altered through supramolecular catalysis. By confining the monomer reactants within the cavity of a host molecule, the reaction can be guided toward specific products that are not favored in bulk solution. Cucurbit acs.orguril (CB7), a macrocyclic host molecule, has been shown to be a highly effective catalyst for this reaction. nih.govresearchgate.net

When the dimerization of methylcyclopentadiene is conducted in an aqueous solution in the presence of CB7, two key effects are observed: a massive rate acceleration (on the order of 10⁴-fold) and a profound change in regioselectivity. nih.gov The reaction selectively produces the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct, a product that is typically only a minor component in the uncatalyzed dimerization. nih.gov This selectivity arises because the transition state leading to this specific isomer packs most efficiently within the confines of the CB7 cavity. nih.gov This host-guest approach demonstrates that by controlling the reaction environment at a molecular level, it is possible to override the inherent kinetic and thermodynamic preferences of the reaction, selectively forming a product that is otherwise disfavored. nih.gov

Bio-based and Sustainable Synthesis Routes to Methylcyclopentadiene and its Dimer

The imperative to shift from fossil-based feedstocks to renewable resources has spurred significant research into the bio-based production of valuable chemicals. Methylcyclopentadiene (MCP) and its dimer (MCPD-Dimer) are crucial industrial intermediates, and developing sustainable synthesis routes from biomass is a key goal in green chemistry. This section details the emerging strategies for producing MCP and its dimer from renewable sources like lignocellulosic biomass and other bio-derived platform molecules.

Conversion Strategies from Lignocellulosic Derivatives (e.g., Xylose, Hemicellulose, Cellulose)

Lignocellulosic biomass, comprising cellulose (B213188), hemicellulose, and lignin, represents the most abundant renewable organic material on Earth. The sugars derived from it, such as xylose from hemicellulose and glucose from cellulose, are ideal starting points for synthesizing bio-based chemicals.

An innovative two-step bio-route has been developed to produce MCPD from xylose or extracted hemicellulose. nih.gov The initial step involves the direct production of cyclopentanone (B42830) (CPO) through the selective hydrogenolysis of xylose or hemicellulose. nih.gov This reaction is carried out over a commercial Ruthenium-on-carbon (Ru/C) catalyst in a biphasic system of toluene and an aqueous NaCl solution, which notably avoids the need for acid. nih.gov

Cellulose is another primary component of lignocellulosic biomass that serves as a feedstock. An innovative route for MCPD production from cellulose involves its transformation into 3-methylcyclopent-2-enone (MCP). nih.govresearchgate.net This intermediate is then subjected to selective hydrodeoxygenation to yield MCPD. nih.govresearchgate.net This process highlights a pathway starting from the most abundant biopolymer to a valuable chemical intermediate.

Catalytic Cascade Reactions for Sustainable Methylcyclopentadiene Production (e.g., Hydrodeoxygenation, Aldol (B89426) Condensation)

Catalytic cascade reactions, which involve multiple sequential reaction steps in a single reactor, present a more efficient and sustainable method for MCP production by minimizing separation processes and reducing waste. findaphd.com These cascades often integrate hydrodeoxygenation (HDO) and aldol condensation reactions.

A notable example is the direct synthesis of MCPD from 2,5-hexanedione (HD), a platform chemical that can be produced from cellulose. This conversion is achieved through a cascade reaction involving intramolecular aldol condensation followed by selective hydrodeoxygenation over a zinc molybdate catalyst (Zn₃Mo₂O₉) at 400 °C under atmospheric pressure, resulting in a 65% molar yield of MCPD. acs.org

Another cascade approach starts with cyclopentanone (CPO), which can be derived from hemicellulose. nih.gov When methanol is introduced with CPO and hydrogen, MCPD is selectively formed through a cascade of dehydrogenation, aldol condensation, and selective hydrodeoxygenation over zinc molybdate catalysts. nih.gov Furthermore, the selective hydrodeoxygenation of 3-methylcyclopent-2-enone (MCP) to MCPD has been successfully achieved using a partially reduced zinc-molybdenum oxide catalyst, with a carbon yield of 70%. nih.goveurekalert.org The effectiveness of this catalyst is linked to the formation of ZnMoO₃ species, which preferentially interact with the C=O bond over the C=C bond. nih.govnih.gov

Utilization of Bio-derived Platform Molecules (e.g., Furfurals, Cyclopentanones, Hexanediones)

Producing MCP from bio-derived platform molecules is a more direct and potentially more efficient alternative to the direct conversion of raw biomass. These platform molecules are sourced from the initial processing of lignocellulose and act as versatile chemical building blocks.

Hexanediones: The bio-based platform chemical 2,5-hexanedione (HD) can be efficiently converted to MCPD in a three-step process. researchgate.netnih.gov This process begins with a base-catalyzed intramolecular aldol condensation of HD to form 3-methyl-2-cyclopenten-1-one (MCO). researchgate.netnih.gov This is followed by a catalytic chemoselective hydrogenation to 3-methyl-2-cyclopenten-1-ol. nih.gov The final step is the dehydration of this alcohol to yield MCPD. nih.gov

Cyclopentanones: Cyclopentanone (CPO) is a key platform molecule that can be directly produced from the selective hydrogenolysis of xylose or extracted hemicellulose. nih.govresearchgate.net CPO can then be selectively converted to cyclopentadiene (CPD) via a cascade hydrodeoxygenation/dehydrogenation reaction over zinc molybdate catalysts. nih.govbohrium.com As mentioned previously, the introduction of methanol in this process leads to the formation of MCPD. nih.gov

Furfurals: Furfural (B47365), produced from the acid-catalyzed dehydration of xylose, is another valuable platform molecule. utwente.nlnih.gov The selective hydrogenation of furfural can yield cyclopentanone, providing an alternative route to this key intermediate for MCPD synthesis. researchgate.net

The following table summarizes key bio-based synthesis routes for methylcyclopentadiene and its precursors.

FeedstockPlatform MoleculeKey Reaction StepsCatalyst ExamplesReported Yield
Cellulose2,5-Hexanedione (HD)Intramolecular aldol condensation, selective hydrodeoxygenationZn₃Mo₂O₉65% molar yield of MCPD acs.org
Cellulose3-Methylcyclopent-2-enone (MCP)Selective hydrodeoxygenationZinc-molybdenum oxide70% carbon yield of MCPD nih.gov
Xylose / HemicelluloseCyclopentanone (CPO)Dehydrogenation, aldol condensation with methanol, selective hydrodeoxygenationZinc molybdateData not specified nih.gov
2,5-Hexanedione (HD)3-Methyl-2-cyclopenten-1-one (MCO)Intramolecular aldol condensation, chemoselective hydrogenation, dehydrationBase catalyst, RuCl₂(PPh₃)₃/NH₂(CH₂)₂NH₂/KOH, AlPO₄/MgSO₄96% chemoselectivity in hydrogenation step nih.gov

Reaction Mechanisms and Kinetics of Methylcyclopentadienedimer and Its Derivatives

Dissociation Kinetics of Methylcyclopentadienedimer

The dissociation of methylcyclopentadienedimer is a retro-Diels-Alder reaction, a thermal process that yields two molecules of methylcyclopentadiene (B1197316) (MCP). This equilibrium reaction is fundamental to the application of MCPD Dimer, as the monomeric MCP is the reactive species in many subsequent chemical transformations. The kinetics of this dissociation are crucial for determining the required temperature and residence time in reactors.

The thermal decomposition of MCPD Dimer has been studied in detail, revealing that the reaction is first-order with respect to the dimer concentration. The rate of dissociation is significantly influenced by temperature, following the Arrhenius equation. Kinetic studies have determined the activation energy and pre-exponential factor for this process, providing a quantitative measure of the energy barrier and the frequency of successful dissociation events.

Table 1: Kinetic Parameters for the Thermal Dissociation of Methylcyclopentadienedimer

ParameterValueUnits
Activation Energy (Ea)34.8kcal/mol
Pre-exponential Factor (A)2.5 x 10¹³s⁻¹
Reaction Order1-

Note: The data presented in this table is based on kinetic studies of the thermal decomposition of MCPD Dimer in the gas phase.

Diels-Alder Reaction Pathways Involving Methylcyclopentadiene Isomers

The formation of MCPD Dimer from methylcyclopentadiene monomers is a classic example of a Diels-Alder reaction. Methylcyclopentadiene exists as a mixture of three isomers: 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene. The distribution of these isomers is temperature-dependent, and each isomer can act as either the diene or the dienophile in the cycloaddition reaction, leading to a complex mixture of dimeric products.

Isomeric Adduct Formation and Distribution

The Diels-Alder dimerization of methylcyclopentadiene isomers results in the formation of several isomeric adducts. The relative proportions of these adducts are determined by the relative concentrations of the MCP isomers and the kinetic and thermodynamic parameters of the competing reaction pathways. The primary adducts are formed through the reaction of a 1-methyl or 2-methyl isomer with a 5-methyl isomer, as the latter is typically the most abundant dienophile due to its thermodynamic stability.

The distribution of the final dimeric products is a complex function of the reaction temperature and time. At lower temperatures, the product distribution is kinetically controlled, favoring the adducts that form the fastest. At higher temperatures, the retro-Diels-Alder reaction becomes significant, and the product distribution shifts towards the thermodynamically most stable isomers.

Stereochemical and Regiochemical Control in Diels-Alder Reactions

The Diels-Alder reaction is stereospecific, and the reaction between methylcyclopentadiene isomers exhibits both stereochemical and regiochemical control. The endo rule, which is a general observation for many Diels-Alder reactions, predicts that the substituent on the dienophile will preferentially occupy the endo position in the transition state, leading to the formation of the endo adduct as the major product under kinetic control. This preference is attributed to secondary orbital interactions between the substituent on the dienophile and the developing pi system of the diene.

Regiochemistry becomes a factor when both the diene and dienophile are unsymmetrical, as is the case with the self-dimerization of methylcyclopentadiene. The reaction between two different isomers, for example, 1-methylcyclopentadiene and 2-methylcyclopentadiene, can lead to different regioisomers. The preferred regioisomer is often determined by a combination of electronic and steric factors in the transition state.

Catalytic Hydrogenation Mechanisms of Methylcyclopentadienedimer

The catalytic hydrogenation of methylcyclopentadienedimer is a key process for producing high-density fuels. This reaction involves the addition of hydrogen across the double bonds of the dimer, typically in the presence of a heterogeneous catalyst. The goal is often to achieve complete saturation of the molecule to produce methyl-substituted endo-tetrahydrodicyclopentadiene.

Kinetic Studies of Hydrogenation Processes

The kinetics of MCPD Dimer hydrogenation are complex due to the presence of multiple double bonds with different reactivities and the potential for mass transfer limitations in a three-phase system (gas-liquid-solid). The reaction is typically carried out in a slurry reactor or a fixed-bed reactor. The rate of hydrogenation is influenced by several factors, including hydrogen pressure, temperature, catalyst loading, and the nature of the catalyst.

Role of Catalytic Sites and Hydrogen Spillover Phenomena

The choice of catalyst is critical for the efficient and selective hydrogenation of MCPD Dimer. Noble metals such as palladium (Pd) and platinum (Pt), as well as non-noble metals like nickel (Ni), supported on high-surface-area materials like alumina (B75360) (Al₂O₃) or carbon, are commonly used. The nature of the active sites on the catalyst surface dictates the catalytic activity and selectivity. For instance, different crystal facets of a metal catalyst can exhibit different binding energies for the olefin and hydrogen, leading to variations in reaction rates.

Hydrogen spillover is a phenomenon where atomic hydrogen migrates from the metal catalyst particles onto the support material. This can enhance the effective area for hydrogenation, particularly for catalysts with low metal loading. In the context of MCPD Dimer hydrogenation, hydrogen spillover could potentially facilitate the complete saturation of the molecule by providing hydrogen to less accessible double bonds. The extent of hydrogen spillover is dependent on the type of metal, the nature of the support, and the reaction conditions.

Other Significant Chemical Transformations

The reactivity of methylcyclopentadienedimer (MCPD Dimer) extends beyond simple dimerization and involves a variety of other significant chemical transformations. These reactions, including isomerizations, oligomerizations, and various cycloadditions, are crucial for understanding its chemical behavior and for its application in synthesis.

Isomerization and Rearrangement Mechanisms

Methylcyclopentadienedimer undergoes thermal isomerization and rearrangement reactions, leading to a mixture of isomers. The distribution of these isomers is dependent on the reaction conditions, particularly temperature. One of the key rearrangement processes is the rsc.orgrsc.org-sigmatropic rearrangement.

For instance, it has been observed that 4-methyl-endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene, an isomer of MCPD Dimer, isomerizes upon heating to form the thermodynamically more stable isomer, 2-methyl-endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene. researchgate.net The kinetics of this thermal rearrangement have been studied in the liquid phase across a temperature range of 80–140°C, and the corresponding kinetic parameters have been determined. researchgate.net This type of rearrangement is a common feature in the chemistry of dicyclopentadiene (B1670491) and its derivatives.

The isomerization is not limited to the rearrangement of the methyl group on the cyclopentene (B43876) ring. At temperatures above 150 °C, MCPD Dimer, much like its parent compound dicyclopentadiene, can undergo a retro-Diels-Alder reaction to yield the methylcyclopentadiene monomer. wikipedia.orgbme.hu This process is reversible, and upon cooling, the monomer will dimerize again. wikipedia.org The initial dimerization of methylcyclopentadiene monomers yields the kinetically favored endo isomer. However, upon prolonged heating, this can isomerize to the thermodynamically more stable exo isomer. wikipedia.org

Temperature (°C)Reaction MediumObserved Transformation
80 - 140Liquid Phase rsc.orgrsc.org-Sigmatropic rearrangement to 2-methyl-endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene researchgate.net

Oligomerization Pathways

Beyond dimerization, methylcyclopentadiene can undergo further addition reactions to form trimers and higher oligomers, particularly at elevated temperatures over extended periods. researchgate.net The formation of these oligomers is a critical consideration in the industrial use of MCPD Dimer, especially in applications like high-performance fuels where higher-order oligomers can be desirable. rsc.org

The oligomerization of dicyclopentadiene, a closely related compound, has been studied in detail. At temperatures between 180-240°C, dicyclopentadiene not only dissociates into cyclopentadiene (B3395910) but also reacts further to form tricyclopentadiene (TCPD). researchgate.net This suggests that a similar pathway is accessible for MCPD Dimer, where the methylcyclopentadiene monomer can react with a dimer molecule to form a trimer. The main factor influencing oligomerization in solution is the reaction temperature. researchgate.net

Catalysis can also significantly influence the oligomerization pathways. For example, the dimerization of methylcyclopentadiene in the presence of cucurbit rsc.orguril (CB7) as a supramolecular catalyst not only accelerates the reaction by a factor of 104 but also directs the regioselectivity to predominantly form a single, otherwise minor, product. nih.gov This highlights the potential for catalysts to control the structure of the resulting oligomers.

Table 2: Conditions for Thermal Oligomerization of Isoprene (B109036) (as an analogue)

ReactantConditionsProductsYield of Dimers (%)Yield of Trimers/Higher Oligomers (%)
Isoprene200 °C, 90 minDimer and Trimer Mixture71.712.9

This data for isoprene thermal cyclodimerization provides insight into the conditions that can lead to the formation of higher-order oligomers from dienes. rsc.org

Photocatalytic Cycloaddition Processes

The double bonds within the methylcyclopentadienedimer structure are susceptible to cycloaddition reactions under photocatalytic conditions. While specific studies on the photocatalytic cycloaddition of MCPD Dimer are not prevalent, the reactivity can be inferred from studies on related cyclopentadiene derivatives and other unsaturated systems. These reactions are often promoted by visible light in the presence of a photosensitizer.

For example, organophotoredox catalysts, such as thioxanthylium salts, have been shown to promote intermolecular oxa-[4+2] cycloaddition reactions between ortho-quinone methides and styrenes under green light irradiation. acs.org The mechanism involves the photoexcited catalyst oxidizing the styrene (B11656) to a radical cation, which then participates in the cycloaddition. acs.org Given that MCPD Dimer contains electron-rich double bonds, a similar radical cation-mediated Diels-Alder type reaction could be envisioned.

Furthermore, visible light-mediated [2+2] cycloadditions have been demonstrated for the formation of macrocyclic dimers. rsc.orgrsc.org These reactions can proceed through a triplet energy transfer mechanism from a photoexcited catalyst to the substrate, which then undergoes cycloaddition. The use of chiral supramolecular cages as photocatalysts has even enabled enantioselective [2+2] cycloadditions. acs.org Such methodologies could potentially be applied to MCPD Dimer to synthesize novel, complex architectures.

Cyclopropanation Reactions of Methylcyclopentadienedimer

The double bonds present in the methylcyclopentadienedimer molecule are potential sites for cyclopropanation reactions. This reaction involves the addition of a carbene or carbenoid to a double bond to form a three-membered cyclopropane (B1198618) ring. The reactivity of the two distinct double bonds in MCPD Dimer—the more strained norbornene-type double bond and the cyclopentene double bond—would likely differ.

Common methods for cyclopropanation that could be applied to MCPD Dimer include the Simmons-Smith reaction and reactions involving diazo compounds or dihalocarbenes. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a stereospecific syn-addition and is generally effective for a wide range of alkenes. bme.hu

Alternatively, carbenes generated from the photolysis or thermolysis of diazo compounds, such as diazomethane, can add to alkenes. researchgate.net Dihalocarbenes, typically generated in situ from a haloform and a strong base, also readily undergo cycloaddition with double bonds. The choice of cyclopropanating agent would influence the selectivity and efficiency of the reaction with the different double bonds in MCPD Dimer. The stereochemistry of the starting alkene is retained in many of these reactions. researchgate.net

Radical Reactivity and Hydrogen Atom Abstraction Pathways

Methylcyclopentadienedimer can participate in radical reactions, primarily through hydrogen atom abstraction. The presence of allylic hydrogens in the molecule makes them particularly susceptible to abstraction by radicals, leading to the formation of a resonance-stabilized methylcyclopentadienyl radical.

Theoretical studies have investigated the H-abstraction reactions from methylcyclopentadiene isomers by various radicals such as H•, CH3•, OH•, and OOH•. polimi.it These reactions are the initial steps in combustion and soot formation processes. The resulting methylcyclopentadienyl radicals can then undergo further reactions, including isomerization or beta-scission to form species like benzene (B151609) or fulvene. polimi.itresearchgate.net

The stability of the resulting radical plays a crucial role in determining the site of hydrogen abstraction. The thermal dissociation of bis(pentamethylcyclopentadienyl), a related dimer, has been studied, and the enthalpy of dissociation to form two pentamethylcyclopentadienyl radicals was determined to be 18.8 kcal/mol. rsc.org This indicates that the C-C bond linking the two rings in such dimers can be cleaved under thermal conditions to generate radicals. The reactivity of MCPD Dimer with strong oxidizing agents and its potential to form explosive peroxides upon exposure to air also point towards its susceptibility to radical-mediated processes. nih.gov

Table 3: Products from the Reaction of Cyclopentadienyl (B1206354) and Methyl Radicals

ReactantsIntermediatePrimary ProductsSubsequent Products
C₅H₅• + CH₃•MethylcyclopentadieneMethylcyclopentadienyl radical + H•Fulvene, Benzene researchgate.net

Catalytic Applications and Catalysis Research Involving Methylcyclopentadienedimer

Catalysts for Methylcyclopentadienedimerization

The dimerization of methylcyclopentadiene (B1197316) is a Diels-Alder reaction that yields its more stable dimeric form. While this reaction can occur thermally, catalysis offers pathways to control reaction rates and, more importantly, the regioselectivity of the resulting dimers.

Supramolecular catalysis, which utilizes host-guest chemistry to accelerate and control reactions, has emerged as a sophisticated method for the dimerization of MCPD. researchgate.net Inspired by enzymatic processes, these catalysts use non-covalent interactions within a confined space to stabilize transition states and orient reactants. researchgate.net

Researchers have successfully employed cucurbit chemrxiv.orguril (CB7), a macrocyclic host molecule, to catalyze the dimerization of MCPD in aqueous solutions. researchgate.netnih.gov The confinement of MCPD monomers within the hydrophobic cavity of CB7 leads to a significant rate acceleration compared to the uncatalyzed reaction in water or the neat dimerization. researchgate.net

A key finding is the catalyst's ability to dramatically alter the product distribution. The uncatalyzed dimerization of MCPD yields a complex mixture of at least eight different regioisomers and diastereomers. researchgate.net However, in the presence of CB7 at an acidic pH, the reaction shows a remarkable regioselectivity, predominantly forming a single product: the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct. researchgate.netnih.gov This specific isomer is only a minor component in the product mixture from the uncatalyzed thermal reaction. nih.gov

Quantum-chemical calculations and experimental evidence suggest that this selectivity arises from the preferential packing of a heteroternary complex of 1-MCPD and 2-MCPD inside the CB7 cavity. nih.gov This pre-organization orients the monomers in a specific "anti-diaxial" arrangement that favors the formation of the otherwise disfavored kinetic product. nih.gov The catalytic effect is most pronounced at a pH below 4, indicating that the protonated form of the cucurbituril (B1219460) is the active catalytic species. researchgate.net For the related dimerization of cyclopentadiene (B3395910), the acceleration by CB7 was quantified as a kcat/kuncat ratio of approximately 4 × 10^5 M, approaching the theoretical maximum for this type of reaction. chemrxiv.org

Table 1: Supramolecular Catalysis of Methylcyclopentadiene (MCPD) Dimerization

CatalystSubstrate(s)Key Finding(s)Predominant ProductReference(s)
Cucurbit chemrxiv.orguril (CB7)Methylcyclopentadiene (MCPD) isomers- Significant rate acceleration in aqueous solution (pH 3).
  • Striking regioselectivity compared to uncatalyzed reaction.
  • endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene researchgate.net, nih.gov
    Cucurbit chemrxiv.orguril (CB7)Cyclopentadiene (CPD)- Rate acceleration approaching theoretical maximum (kcat/kuncat ≈ 4 × 10^5 M).
  • No effect on endo selectivity.
  • endo-Dicyclopentadiene researchgate.net, chemrxiv.org

    Catalytic Systems for Biomass Conversion to Methylcyclopentadiene Precursors

    Heterogeneous catalysts are favored for biomass conversion due to their stability and ease of separation. Research has focused on converting cellulose (B213188) into 3-methylcyclopent-2-enone (MCP), a direct precursor to MCPD. nih.gov This transformation can be followed by a selective vapor-phase hydrodeoxygenation step over a solid catalyst to yield MCPD. nih.govresearchgate.net

    The direct hydrodeoxygenation of unsaturated ketones like MCP is challenging because hydrogenation of the carbon-carbon double bond is often thermodynamically preferred over the cleavage of the carbon-oxygen double bond. nih.gov The development of highly selective heterogeneous catalysts is therefore critical. Supported metal catalysts, such as ruthenium on various supports, have also been investigated for converting other biomass-derived molecules like furfural (B47365) into cyclopentanone (B42830) and cyclopentanol, which are related cyclic precursors. rsc.orgfrontiersin.org

    The conversion of complex biomass feedstocks like cellulose into a specific molecule such as MCPD requires multiple reaction steps. For instance, one reported pathway involves the hydrogenolysis of cellulose, followed by an intramolecular aldol (B89426) condensation. nih.gov Such multi-step syntheses benefit from bifunctional or multi-catalyst systems where different active sites (e.g., acidic sites and metal sites) work in concert to promote sequential reactions. A bifunctional catalyst might possess both acidic functions for dehydration or rearrangement reactions and metallic sites for hydrogenation or hydrogenolysis, streamlining the process and improving efficiency.

    Specific catalyst formulations have been identified as being particularly effective for producing MCPD precursors.

    Zinc Molybdate (ZnMoO₄) and MoO₃/ZnO : A zinc-molybdenum oxide catalyst has proven highly effective for the selective hydrodeoxygenation of 3-methylcyclopent-2-enone (MCP) to MCPD. nih.govresearchgate.net Research indicates that upon reduction of the initial MoO₃/ZnO or ZnMoO₄ material, active ZnMoO₃ species are formed. cas.cnnih.gov These sites exhibit a preferential interaction with the C=O bond over the C=C bond in the MCP molecule. This selectivity is crucial as it prevents the hydrogenation of the desired diene product (MCPD) into methylcyclopentene, enabling a high carbon yield of MCPD up to 70%. eurekalert.orgnih.gov

    Ru/C : Supported ruthenium catalysts, particularly Ru on carbon (Ru/C), are effective for hydrogenation reactions. In the context of biomass conversion to cyclic hydrocarbons, Ru-based catalysts have been designed for the highly selective conversion of furfural to cyclopentanone in aqueous media. rsc.org Bimetallic Ru-Mo catalysts have also shown unprecedented selectivity for converting furfural into cyclopentanol. frontiersin.org These reactions demonstrate the utility of ruthenium in producing five-membered ring structures from biomass-derived furans.

    Pd/C : Palladium on carbon (Pd/C) is a versatile hydrogenation catalyst. In the multi-step conversion of cellulose to MCPD, a Pd/C catalyst is used in conjunction with HCl for the initial cellulose hydrogenolysis step, which produces the necessary precursors for the subsequent intramolecular aldol condensation to form MCP. nih.gov

    Table 2: Performance of Selected Catalysts in Biomass Conversion to MCPD Precursors
    CatalystSubstrateProductKey Performance Metric(s)Reference(s)
    15wt.%MoO₃/ZnO (forms ZnMoO₃)3-methylcyclopent-2-enone (MCP)Methylcyclopentadiene (MCPD)~70% carbon yield. Selective for C=O hydrodeoxygenation over C=C hydrogenation. nih.gov, researchgate.net
    Ru/MIL-101 (an acidic MOF)FurfuralCyclopentanone>96% selectivity at complete conversion (160 °C, 2.5 h). rsc.org
    1%Ru-2.5%Mo/CNTFurfuralCyclopentanol89.1% selectivity. frontiersin.org
    Pd/C + HClCellulose2,5-Hexanedione (precursor to MCP)Effective in the initial hydrogenolysis step of a multi-step conversion process. nih.gov

    Polymerization Catalysis of Methylcyclopentadiene Monomer

    The methylcyclopentadiene monomer can be polymerized to create materials with unique properties, such as high thermal stability and specific electronic characteristics. researchgate.net The catalysis of this polymerization is critical for controlling the polymer's microstructure, molecular weight, and properties.

    Cationic Polymerization : Cyclopentadiene and its derivatives are highly active monomers in cationic polymerization. researchgate.net Initiating systems such as methylaluminoxane (B55162) (MAO) or Lewis acids like boron trifluoride etherate (BF₃OEt₂) can effectively polymerize cyclopentadiene. researchgate.net Kinetic studies on CPD polymerization with MAO show that the rate is first-order with respect to the MAO concentration and second-order with respect to the monomer concentration. The resulting polymer chain contains a mixture of 1,2- and 1,4-enchainment structures, and polymers produced at low temperatures are soluble, indicating minimal cross-linking. researchgate.net These polymers are potential candidates for applications in electronic packaging due to their attractive thermal and dielectric properties. researchgate.net

    Ring-Opening Metathesis Polymerization (ROMP) : While ROMP is typically associated with cyclic olefins, it is most famously applied to the dimer of cyclopentadiene (dicyclopentadiene, DCPD) and by extension, MCPD-Dimer. This process does not polymerize the monomer directly but rather opens the strained norbornene ring system within the dimer. polymer.or.krrsc.org Ruthenium-based catalysts, particularly Grubbs-type catalysts, are the initiators of choice for this reaction. nsf.govyoutube.com ROMP of DCPD is a major industrial process used to produce highly cross-linked, tough thermoset materials known as poly(dicyclopentadiene). By copolymerizing DCPD with tricyclopentadiene (TCPD), the glass transition temperature (Tg) of the resulting material can be significantly increased. polymer.or.kr

    Metallocene Catalysis : Metallocene catalysts, which are "single-site" catalysts based on transition metals like zirconium or titanium sandwiched between cyclopentadienyl-type ligands, offer exceptional control over polymer synthesis. hhu.demdpi.com These catalysts are renowned for producing polyolefins with narrow molecular weight distributions and highly controlled tacticity. researchgate.net While much of the research has focused on simple olefins like propylene, metallocenes are also capable of polymerizing cyclic olefins. hhu.de For instance, specific zirconocene (B1252598) catalysts activated with MAO can polymerize cyclopentene (B43876) to produce poly(cis-1,3-cyclopentane). researchgate.net The precise control offered by metallocene systems makes them strong candidates for the stereospecific polymerization of the methylcyclopentadiene monomer to create tailored polymer architectures. nih.govnih.gov

    Table 3: Catalytic Systems for Polymerization of Cyclopentadiene Derivatives
    Polymerization TypeMonomer/ReactantCatalyst/Initiator SystemResulting Polymer / Key FeaturesReference(s)
    Cationic PolymerizationCyclopentadiene (CPD)Methylaluminoxane (MAO); BF₃OEt₂Poly(cyclopentadiene) with mixed 1,2- and 1,4-enchainment. researchgate.net
    Ring-Opening Metathesis Polymerization (ROMP)Dicyclopentadiene (B1670491) (DCPD) / MethylcyclopentadienedimerGrubbs-type Ruthenium catalystsCross-linked thermoset poly(dicyclopentadiene). High toughness. polymer.or.kr, nsf.gov, rsc.org
    Coordination PolymerizationCyclopentene / PropyleneMetallocenes (e.g., Zirconocenes) + MAOPolymers with controlled microstructure (e.g., tacticity) and narrow MWD. nih.gov, hhu.de, researchgate.net

    Cationic Polymerization Systems

    Cationic polymerization of cyclic dienes like methylcyclopentadiene (MCPD) is a significant area of research for producing polymers with high glass transition temperatures and desirable thermal and electronic properties. researchgate.net The polymerization can be initiated by various cationic initiators, including Lewis acids and organoaluminum compounds.

    Research Findings:

    The cationic polymerization of cyclopentadiene (CPD), a related compound, has been effectively initiated by methylaluminoxane (MAO). researchgate.net The kinetics of this reaction were found to be first order with respect to the MAO concentration and second order with respect to the monomer concentration, suggesting a cationic polymerization mechanism. researchgate.net The resulting poly(cyclopentadiene) exhibited a microstructure with nearly equal amounts of 1,2- and 1,4-enchainment. researchgate.net

    In the context of MCPD, studies have shown that its derivatives, such as 1,3-dimethylcyclopentadiene, can be polymerized using Friedel-Crafts and Ziegler-type catalysts. researchgate.net This highlights the potential for MCPD-Dimer, which can be cracked to its monomeric form, to be used in similar cationic polymerization systems. The use of a cationic polymerization initiator has been noted in the preparation of thermoset polymers from dicyclopentadiene (DCPD), a structurally similar dimer. google.com Suitable initiators for such systems include protonic acids and Lewis acids like tin tetrachloride (SnCl₄). google.com

    The solvent plays a critical role in cationic polymerization, influencing the reaction kinetics, viscosity, and heat transfer. quora.com The choice of solvent can affect the degree of association between the growing cationic chain and the counterion, thereby influencing the propagation rate. quora.com

    Table 1: Initiators and Solvents in the Cationic Polymerization of Cyclopentadiene and its Derivatives

    MonomerInitiator/Co-initiatorSolventKey FindingsReference
    CyclopentadieneMethylaluminoxane (MAO)Toluene, ChloroformPolymerization rate is first order in MAO and second order in CPD. PolyCPD has 1,2- and 1,4-enchainments. researchgate.net
    1,3-DimethylcyclopentadieneFriedel-Crafts catalysts-Soluble polymers with 45-55% 1,4-structure and 55-45% 3,4-structure were obtained. researchgate.net
    DicyclopentadieneLewis acids (e.g., SnCl₄)-Used in the preparation of thermoset polymers. google.com
    CyclopentadieneMononuclear transition metal cations (e.g., [Co(NCCH₃)₄][BF₄]₂)AcetonitrileSeveral mononuclear transition metal complexes act as efficient initiators. electronicsandbooks.com

    Ziegler-Natta Type Catalysis

    Ziegler-Natta catalysts, particularly those based on metallocenes, have revolutionized olefin polymerization. nih.govlibretexts.org The methylcyclopentadienyl (Cp') ligand, derived from MCPD, is a crucial component in many of these catalysts. hhu.decmu.edu Cp' ligands, being derivatives of the cyclopentadienyl (B1206354) (Cp) ligand, are used to modify the steric and electronic properties of the metallocene catalysts, thereby influencing the properties of the resulting polymers. nih.govhhu.de

    Research Findings:

    Metallocene catalysts are typically composed of a Group IV transition metal (like titanium, zirconium, or hafnium) sandwiched between two cyclopentadienyl-type ligands. nih.govyoutube.com The use of substituted cyclopentadienyl ligands, such as the methylcyclopentadienyl ligand, allows for the fine-tuning of the catalyst's performance. hhu.de These "single-site" catalysts offer greater control over polymer microstructure, molecular weight distribution, and comonomer incorporation compared to traditional heterogeneous Ziegler-Natta catalysts. nih.govhhu.de

    The activation of these metallocene pre-catalysts is often achieved using a cocatalyst, with methylaluminoxane (MAO) being the most prominent. nih.govcmu.edu The resulting cationic metallocene species is the active catalyst for olefin polymerization.

    The structure of the ligand plays a critical role in determining the stereoselectivity of the polymerization. For instance, different metallocene symmetries can lead to the formation of isotactic or syndiotactic polypropylene (B1209903). libretexts.org The polymerization of conjugated dienes using Ziegler-Natta catalysts can also yield polymers with controlled stereochemistry. cmu.edu

    Table 2: Examples of Ziegler-Natta Catalysts and Their Applications

    Catalyst SystemMonomer(s)Polymer ProductKey FeaturesReference(s)
    TiCl₄ / Al(C₂H₅)₃Ethylene (B1197577), PropyleneHigh-density polyethylene, Isotactic polypropyleneClassic heterogeneous Ziegler-Natta catalyst. nih.govlibretexts.org
    Cp₂ZrCl₂ / MAOEthylene, PropylenePolyethylene, PolypropyleneHomogeneous metallocene catalyst, single-site nature. nih.govcmu.edu
    Substituted Metallocenes / MAOα-OlefinsTailored polyolefinsLigand structure controls polymer properties. hhu.de
    Neodymium-based catalystsConjugated dienesStereoregular polydienesHigh control over polymer microstructure. uoh.edu.iq

    Friedel-Crafts Catalysis in Polymerization

    Friedel-Crafts reactions, a cornerstone of organic synthesis, can also be employed in polymerization. wikipedia.org These reactions typically involve the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orgnih.gov In the context of polymerization, this can involve the reaction of monomers containing aromatic rings or the intramolecular cyclization of polymer chains.

    Research Findings:

    While direct polymerization of MCPD-Dimer via a Friedel-Crafts mechanism is not extensively documented, related research provides insights into potential applications. For instance, random copolymers of styrene (B11656) and diene derivatives have been modified through intramolecular Friedel-Crafts cyclization. researchgate.net This process, catalyzed by acids like trifluoromethanesulfonic acid, leads to the formation of tetrahydronaphthyl bicyclic structures within the polymer backbone, resulting in high-performance plastics with elevated glass transition temperatures. researchgate.net

    The synthesis of helicenes, which are polycyclic aromatic compounds, has been achieved using Friedel-Crafts-type reactions, demonstrating the utility of this method for constructing complex cyclic structures. researchgate.net Furthermore, Friedel-Crafts alkylation has been used to prepare hypercrosslinked polymers, although not specifically from MCPD-Dimer. nih.gov

    Table 3: Applications of Friedel-Crafts Catalysis in Polymer Science

    Reaction TypeMonomer/Polymer SystemCatalystApplication/ProductReference
    Intramolecular CyclizationStyrene-diene copolymersCF₃SO₃H, BF₃·2AcOH/benzyl chlorideHigh-performance thermoplastics with high Tg researchgate.net
    Domino Cyclization1,1-Difluoroalkenes with aryl substituentsFSO₃H·SbF₅Polycyclic aromatic hydrocarbons researchgate.net
    AlkylationAromatic compoundsLewis acids (e.g., AlCl₃)Alkylated aromatic compounds (general) wikipedia.org
    AcylationAromatic compoundsLewis acids (e.g., AlCl₃)Acylated aromatic compounds (general) nih.gov

    Emerging Catalytic Platforms

    The development of novel catalytic platforms offers new opportunities for reactions involving MCPD-Dimer. These platforms, including Metal-Organic Frameworks (MOFs), ionic liquid-stabilized systems, and polymeric nanoreactors, provide unique reaction environments that can enhance catalytic activity, selectivity, and stability.

    Metal-Organic Frameworks (MOFs) in Methylcyclopentadienedimer Catalysis

    Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. exlibrisgroup.commdpi.comyoutube.com Their high surface area, tunable pore size, and the potential for incorporating catalytically active sites make them promising catalysts for a variety of reactions. mdpi.comresearchgate.netnorthwestern.edu

    Research Findings:

    While the direct use of MOFs for the catalytic conversion of MCPD-Dimer is an area of ongoing research, the fundamental principles of MOF catalysis are well-established. MOFs can act as catalysts in several ways: the metal nodes can serve as Lewis acid sites, the organic linkers can be functionalized with catalytic groups, or guest catalytic species can be encapsulated within the pores. exlibrisgroup.comresearchgate.net

    The synthesis of MOFs can be achieved through various methods, including solvothermal and mechanochemical techniques. youtube.com The choice of organic linker is crucial in determining the structure and properties of the MOF. mdpi.com Although linkers derived directly from MCPD-Dimer are not commonly reported, the vast library of available organic linkers suggests the potential for designing MOFs tailored for specific reactions involving cyclic dienes.

    Ionic Liquid-Stabilized Catalytic Systems

    Ionic liquids (ILs) are salts with low melting points that can act as solvents, catalysts, and catalyst stabilizers. uoh.edu.iqgac.edudcu.ie Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive media for a range of catalytic reactions. gac.edudcu.ie

    Research Findings:

    The use of ionic liquids in reactions involving cyclopentadiene and its derivatives has been explored. For example, the Diels-Alder reaction of cyclopentadiene with alkyl acrylates has been studied in pyrrolidinium-based ionic liquids, showing that the reaction can proceed even without a traditional catalyst. researchgate.net Acidic chloroaluminate ionic liquids have been shown to be effective catalysts for Friedel-Crafts reactions. gac.edu

    In hydrogenation reactions, ionic liquids can stabilize cationic rhodium complexes, leading to higher reaction rates compared to conventional organic solvents. gac.edu This suggests that ionic liquids could be beneficial for catalytic reactions of MCPD-Dimer that involve transition metal catalysts. The ability of ionic liquids to dissolve a wide range of organic and inorganic compounds also facilitates the separation and recycling of catalysts. uoh.edu.iq

    Polymeric Nanoreactors for Methylcyclopentadienedimer-Related Reactions

    Polymeric nanoreactors are nanoscale compartments, often formed from self-assembled block copolymers, that can encapsulate catalysts and reactants, creating a confined reaction environment. macroarc.org This can lead to enhanced reaction rates and selectivities.

    Research Findings:

    The concept of using polymeric nanoreactors for polymerization is an active area of research. For instance, single-chain nanoparticles have been demonstrated to act as catalytic nanoreactors. macroarc.org While specific applications involving the polymerization of MCPD-Dimer within polymeric nanoreactors are not yet widely reported, the principles of diene polymerization within confined spaces are being explored. nih.gov

    The polymerization of conjugated dienes can be controlled to produce polymers with specific microstructures. nih.gov Encapsulating the catalyst and monomer within a nanoreactor could provide a means to influence the polymer's properties by controlling the local concentration of reactants and the catalyst environment.

    Stereoselective Catalysis in Methylcyclopentadienedimer Chemistry

    The field of stereoselective catalysis, particularly enantioselective catalysis, has become a cornerstone of modern organic synthesis, enabling the production of single-enantiomer chiral drugs and other valuable molecules. nih.gov In this context, chiral cyclopentadienyl (Cp) ligands have emerged as powerful tools in asymmetric catalysis. nih.govnih.govthieme-connect.de Methylcyclopentadienedimer (MCPD Dimer) serves as a readily available and cost-effective precursor to methylcyclopentadiene (MCPD), which in turn can be a foundational building block for the synthesis of more complex chiral Cp ligands. The true value of MCPD Dimer in stereoselective catalysis lies in its potential to be transformed into these sophisticated, chiral ligands that can induce high levels of stereocontrol in metal-catalyzed reactions.

    The development of new and efficient methods to access enantiopure compounds is a central theme in contemporary organic synthesis. nih.gov Homogeneous metal complexes featuring chiral ligands are among the most potent catalysts for achieving highly enantioselective transformations. The success of these catalytic systems is intrinsically linked to the design and creation of novel chiral ligands that can confer high enantiocontrol and efficiency across a variety of reaction types through architectural modifications. nih.gov

    While numerous classes of chiral ligands have been developed, those based on the cyclopentadienyl framework have proven to be particularly effective. nih.govnih.govthieme-connect.de The journey from achiral starting materials to highly effective chiral catalysts often involves intricate synthetic sequences. The initial step in leveraging MCPD Dimer for stereoselective catalysis typically involves its thermal cracking to produce the monomeric forms of methylcyclopentadiene. These monomers can then undergo a series of reactions to introduce chirality.

    One of the pioneering approaches to creating chiral Cp ligands involved the use of naturally occurring chiral molecules as starting points. For instance, camphor (B46023) has been utilized to derive chiral cyclopentadienes. Although these early examples demonstrated the feasibility of creating chiral Cp ligands, they often did not provide high levels of enantiocontrol in catalytic applications. nih.gov

    A significant advancement in the design of chiral Cp ligands was the development of scaffolds with C2-symmetry. These ligands, when complexed with a metal center, can create a highly organized and predictable chiral environment around the catalytic site. A notable strategy involves a tandem organo-catalyzed ene-type reaction followed by an intramolecular condensation to produce chiral cyclopentane-fused fulvenes with excellent enantioselectivity. Subsequent addition of organolithium reagents to these fulvenes can yield C2-symmetric cyclopentadienes as single diastereoisomers, which are suitable for direct use in catalysis without requiring further optical enrichment. nih.gov

    The application of these chiral Cp ligands, which can be conceptually derived from MCPD, spans a wide range of metal-catalyzed reactions. For example, chiral Cp-rhodium complexes have been successfully employed in asymmetric C-H functionalization reactions. thieme-connect.de These catalysts have demonstrated high reactivity, broad functional group tolerance, and robustness.

    Furthermore, the stereochemical outcome of reactions can be influenced by various factors, including the choice of metal, the specific design of the chiral ligand, and the reaction conditions such as solvent and temperature. acs.org For instance, in the Diels-Alder reaction between cyclopentadiene and various dienophiles, the use of Lewis acid catalysts can significantly enhance the endo:exo stereoselectivity. rsc.org Specifically, the uncatalyzed reaction of cyclopentadiene with methyl acrylate (B77674) yields an endo:exo ratio of 82:12, whereas the aluminum chloride-catalyzed reaction provides a highly selective 99:1 mixture of the endo isomer. rsc.org Similar principles of stereocontrol can be applied to reactions involving methylcyclopentadiene.

    The reaction of methylcyclopentadiene isomers with dienophiles like acrylonitrile (B1666552) and methyl acrylate has been studied to understand the factors governing stereoselectivity. wikipedia.org While 1-methylcyclopentadiene exhibits high regiospecificity, 2-methylcyclopentadiene shows lower regiospecificity. The endo-selectivity is similar for methyl acrylate with both cyclopentadiene and methylcyclopentadienes, but acrylonitrile displays little selectivity and can even preferentially form the exo-adduct in certain cases. wikipedia.org

    In the realm of polymerization, chiral metallocene catalysts, which can be derived from substituted cyclopentadienes, are instrumental in controlling the stereochemistry of the resulting polymer. These catalysts, by virtue of their defined chiral structure, can lead to the formation of isotactic or syndiotactic polymers from prochiral monomers.

    While direct, detailed research findings on the complete synthetic pathway from MCPD Dimer to a specific chiral catalyst and its subsequent application in a high-enantioselectivity reaction are not extensively documented in single sources, the collective body of research on chiral Cp ligands strongly supports the potential of MCPD Dimer as a valuable starting material in this field. The principles of chiral ligand design and the demonstrated success of chiral Cp-metal complexes in a myriad of stereoselective transformations provide a solid foundation for the future development of catalysts derived from this abundant and economical C5 source.

    Table of Research Findings on Stereoselective Catalysis Relevant to Methylcyclopentadienyl Systems

    Reaction TypeCatalyst SystemSubstratesKey FindingsReference(s)
    Diels-AlderLewis Acid (AlCl₃·Et₂O)Cyclopentadiene, Methyl AcrylateIncreased endo-selectivity from 82:12 to 99:1 with catalyst. rsc.org
    Diels-AlderUncatalyzed1-Methylcyclopentadiene, AcrylonitrileHigh regiospecificity observed. wikipedia.org
    Diels-AlderUncatalyzed2-Methylcyclopentadiene, AcrylonitrileLower regiospecificity and variable endo/exo selectivity. wikipedia.org
    C-H FunctionalizationChiral Cp-Rhodium ComplexesVariousHigh reactivity and enantioselectivity in asymmetric C-H functionalization. thieme-connect.de
    PolymerizationChiral MetallocenesProchiral MonomersProduction of stereoregular (isotactic or syndiotactic) polymers.

    Computational and Theoretical Chemistry Studies of Methylcyclopentadienedimer

    Quantum Chemical Investigations

    Quantum chemical investigations offer a molecular-level understanding of the reactivity of methylcyclopentadiene (B1197316) and the formation of its dimers. These computational methods are used to model the potential energy surface of the dimerization reaction, identify stable molecules and transition states, and predict reaction rates and product distributions.

    Research in this area often employs a combination of methods to study various aspects of MCPD reactivity, including H-abstraction reactions from the monomer, isomerization between different MCPD forms (1-methyl, 2-methyl, and 5-methyl isomers), and the subsequent unimolecular decomposition of methylcyclopentadienyl radicals. researchgate.netnih.govacs.org The insights from these monomer studies form a crucial foundation for understanding the more complex dimerization process. Ab initio transition state theory and master equation simulations are frequently utilized to model the reaction kinetics over wide ranges of temperature and pressure. researchgate.netpolimi.itpolimi.it

    A notable application of these methods has been in explaining the regioselectivity of the MCPD dimerization. For instance, quantum-chemical calculations have successfully supported experimental findings where the reaction environment, such as confinement within a supramolecular catalyst like cucurbit nih.govuril, can dramatically alter the product distribution, favoring an isomer that is typically minor. nih.gov

    Density Functional Theory (DFT) has emerged as a workhorse in the computational study of organic reactions due to its favorable balance of accuracy and computational cost. Various functionals are employed to investigate the Diels-Alder dimerization of MCPD.

    Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and those from the M06 suite (e.g., M06-2X), which are known for their robust performance in thermochemistry and kinetics of main-group elements. researchgate.netacs.org Range-separated hybrid functionals, such as ωB97X-D, are also frequently applied, particularly because they include empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions present in transition states and dimer complexes. nih.govacs.orgnsf.gov

    DFT calculations are instrumental in several key areas:

    Mechanism Elucidation: DFT is used to compare different reaction pathways, such as concerted versus stepwise cycloadditions. acs.org

    Energetics: It provides reliable estimates of reaction energies, activation barriers, and the relative stabilities of different MCPD-Dimer isomers. nsf.gov

    Spectroscopic Properties: DFT can predict spectroscopic data, such as vibrational frequencies, which aids in the identification and characterization of different isomers.

    The choice of functional and basis set is critical and can significantly impact the results. For example, studies on the related 1,5-sigmatropic hydrogen shift in cyclopentadiene (B3395910) have shown that modern, dispersion-corrected functionals like ωB97X-D provide more accurate results compared to older functionals like B3LYP. nsf.gov

    Table 1: Examples of DFT Functionals Used in Cycloaddition and Isomerization Studies

    This table is generated based on data from the text.

    FunctionalTypeTypical Application in MCPD-related Studies
    B3LYP HybridGeneral-purpose geometry optimization and energetics. nsf.gov
    M06-2X Hybrid-Meta-GGACalculating transition states and reaction barriers. researchgate.netacs.org
    ωB97X-D Range-Separated HybridHigh-accuracy energetics, including dispersion effects. nih.govacs.orgnsf.gov

    For situations requiring higher accuracy or for systems with significant multi-reference character (like certain transition states), ab initio methods are employed. These methods are based on first principles without the empirical parameterization inherent in many DFT functionals.

    High-accuracy single-reference methods like Coupled Cluster theory, particularly CCSD(T) (Coupled Cluster Singles and Doubles with perturbative Triples), are often considered the "gold standard" for calculating energies. nih.govacs.org These calculations are computationally demanding and are typically used to refine the energies of geometries optimized at a lower level of theory, such as DFT. This approach, where energies are calculated at the CCSD(T) level and extrapolated to the complete basis set (CBS) limit, provides highly reliable energetic data. nih.govacs.org

    For understanding pericyclic transition states, which can have complex electronic structures, multi-reference methods may be necessary. Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or NEVPT2) can provide a more accurate description of the electronic structure in cases where a single Lewis structure is insufficient. acs.org While specific CASSCF studies on MCPD-Dimer are not prevalent in the literature, their application to similar Diels-Alder reactions demonstrates their utility in providing a detailed understanding of the bond-forming and bond-breaking processes in the cyclic transition state. acs.org

    A fundamental step in any computational study is the geometry optimization of all relevant species, including reactants, products, and transition states. This process involves finding the minimum energy structure on the potential energy surface for stable molecules or the first-order saddle point for transition states.

    The choice of method for these calculations is crucial. Typically, DFT methods such as ωB97X-D are used in conjunction with Pople-style (e.g., 6-311G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets to determine the equilibrium geometries. nih.govrsc.orgnih.gov The inclusion of polarization (d,p) and diffuse functions in the basis set is important for an accurate description of the electron distribution.

    Once a geometry is optimized, a frequency calculation is performed to characterize the stationary point. For a stable molecule (reactant or product), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products. nih.gov These calculations are routinely performed using quantum chemistry software packages like Gaussian or Molpro. researchgate.netpolimi.it

    The Diels-Alder reaction is believed to proceed through a single, cyclic transition state in a concerted fashion. youtube.com Characterizing this transition state is key to understanding the reaction's kinetics and stereoselectivity. Computational methods are used to locate the transition state structure and calculate its energy. The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants.

    DFT methods are widely used for locating transition states in cycloaddition reactions. researchgate.netacs.org The process often involves an initial guess of the transition state geometry, which is then refined using algorithms designed to find saddle points on the potential energy surface. The nature of the transition state is confirmed by identifying the single imaginary frequency corresponding to the concerted formation of the two new carbon-carbon sigma bonds.

    Studies on the analogous dimerization of cyclopentadiene and its reactions with other dienophiles show that activation barriers are typically in the range of 25-27 kcal/mol for the unimolecular pathway. nsf.gov The activation energy directly influences the reaction rate, as described by the Arrhenius equation, and computational determination of these barriers allows for the prediction of reaction kinetics. nih.gov

    The dimerization of methylcyclopentadiene can theoretically yield numerous isomers depending on the regiochemistry (relative orientation of the methyl groups) and stereochemistry (endo vs. exo approach of the diene and dienophile). Computational chemistry provides a powerful means to determine the relative thermodynamic stabilities of these isomers by calculating their ground-state energies.

    For the parent dicyclopentadiene (B1670491), it is known that the exo isomer is thermodynamically more stable than the endo isomer by approximately 0.7 kcal/mol. researchgate.net However, the endo product is formed faster, making it the kinetic product. Similar analyses can be extended to the various isomers of MCPD-Dimer. By comparing the computed total energies of the optimized geometries of each isomer, a stability ranking can be established.

    These calculations are critical for interpreting experimental results. For example, when MCPD dimerization is catalyzed within a confined space, a product that is normally thermodynamically and kinetically disfavored can become the major product. nih.gov Computational analysis of the host-guest complexes and the transition states within the catalyst can explain this shift in selectivity, revealing the subtle interplay of steric and electronic factors that govern the reaction's outcome. nih.gov The initial mixture of MCPD monomers also exists in a thermodynamic equilibrium, with experimental ratios of 5-methyl:1-methyl:2-methyl at 3:45:52, a distribution that can be rationalized by computational stability analysis. nsf.gov

    Table 2: Calculated Relative Stabilities of Cyclopentadiene Dimers

    This table is generated based on data from the text.

    Dimer IsomerRelative Energy (kcal/mol)StabilityNote
    endo-Dicyclopentadiene (B155271)+0.7Less StableKinetic Product
    exo-Dicyclopentadiene0.0More StableThermodynamic Product

    Computational methods provide precise data on the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For the MCPD dimerization, this is particularly useful for analyzing the geometry of the transition state and the final dimer products.

    In the transition state of a Diels-Alder reaction, the bonds being formed are partially made. DFT calculations can quantify these bond lengths, which are typically in the range of 2.0-2.3 Å, intermediate between a single bond (~1.54 Å) and no bond at all. researchgate.net The specific bond lengths provide insight into whether the transition state is "early" (reactant-like) or "late" (product-like).

    For the final MCPD-Dimer products, calculated geometries can be compared with experimental data from techniques like X-ray crystallography or can be used to aid in the interpretation of NMR data, such as the Nuclear Overhauser Effect (NOE), which is dependent on the through-space distance between protons. sfu.ca The analysis of molecular conformation is crucial for understanding the steric interactions that influence the endo/exo selectivity and the regioselectivity of the reaction, as different approaches of the MCPD monomers lead to distinct isomeric products. rsc.org

    Molecular Dynamics Simulations and Intermolecular Interactions

    Molecular dynamics (MD) simulations are powerful computational tools for investigating the behavior of molecules and materials at an atomic level. mdpi.commdpi.com These simulations model the movement of atoms and molecules over time, providing insights into dynamic processes that are often difficult to capture through experimental means alone. youtube.com For reactive and hazardous compounds like methylcyclopentadiene (MCP) and its dimer, MD simulations offer a crucial method for understanding molecular stability, conformational dynamics, and the nature of intermolecular forces that govern their behavior in various phases. nih.gov

    MD simulations track the trajectories of atoms by numerically solving Newton's equations of motion. The forces between atoms are calculated using a potential energy function, commonly referred to as a force field. These force fields are parameterized to reproduce experimental data and quantum mechanical calculations, defining the interactions between bonded and non-bonded atoms, including van der Waals forces and electrostatic interactions. By simulating a system over time, typically from nanoseconds to microseconds, researchers can observe emergent properties and dynamic events such as conformational changes, phase transitions, and the initial stages of chemical reactions. youtube.com

    In the context of Methylcyclopentadienedimer (MCPD Dimer), MD simulations can elucidate the complex intermolecular interactions within a condensed phase (liquid). These simulations can reveal how individual dimer molecules orient themselves with respect to their neighbors and quantify the strength of these interactions. The insights gained are critical for understanding bulk properties like viscosity, density, and transport phenomena. Furthermore, simulations can shed light on the stability of the dimer by exploring its potential energy surface and identifying the most stable conformations. While specific, large-scale MD simulation studies focused exclusively on bulk liquid MCPD Dimer are not widely published, the methodologies are well-established for similar hydrocarbon systems. arxiv.org The primary interactions governing the system would be non-polar van der Waals forces, given the hydrocarbon nature of the molecule.

    The study of intermolecular interactions is also vital for understanding how MCPD Dimer interacts with other molecules or surfaces, which is relevant in industrial applications and process safety. For instance, MD simulations can model the interaction of the dimer at an interface or within a solvent, providing a molecular-level picture of its behavior that complements experimental observations.

    Theoretical Insights into Substituent Effects on Reactivity

    The reactivity of cyclopentadiene and its derivatives in reactions such as the Diels-Alder dimerization is highly sensitive to the presence of substituent groups on the diene ring. Theoretical chemistry provides a framework for understanding these effects by examining how substituents alter the electronic structure of the molecule, particularly the energy and symmetry of the frontier molecular orbitals (HOMO and LUMO).

    The Diels-Alder reaction, which forms the dimer from two monomer units, is a cornerstone of organic chemistry. Its rate and stereoselectivity are governed by the electronic properties of both the diene and the dienophile. In the dimerization of methylcyclopentadiene, one monomer acts as the diene and the other as the dienophile. The methyl group itself is a weak electron-donating group, which slightly raises the energy of the HOMO of the diene, generally leading to increased reactivity in normal-electron-demand Diels-Alder reactions.

    Theoretical studies on related systems demonstrate the profound impact that different substituents can have. For example, computational investigations into the reaction of cyclopentadiene with protonated imine derivatives have shown that strong electron-withdrawing substituents can fundamentally change the reaction mechanism. researchgate.net In a reaction involving a dienophile substituted with a powerful electron-withdrawing group like a pyridinium (B92312) cation, the reaction can shift from a concerted (single-step) pathway to a stepwise mechanism involving a distinct cationic intermediate. researchgate.net This shift occurs because the substituent stabilizes the intermediate, making the stepwise route energetically favorable. researchgate.net

    These findings can be extrapolated to understand potential modifications to the MCPD system. Attaching electron-withdrawing groups to the methylcyclopentadiene monomer would lower the energy of its frontier orbitals. If the substituted monomer acts as the dienophile, this would decrease the HOMO-LUMO energy gap between the diene and dienophile, likely accelerating the dimerization reaction. Conversely, attaching additional electron-donating groups could alter the regioselectivity and stereoselectivity of the dimerization.

    Computational models, often employing Density Functional Theory (DFT) methods like B3LYP, can be used to calculate the activation barriers for different reaction pathways (e.g., endo vs. exo approaches) and to predict the structure of transition states and intermediates. researchgate.net This allows for a systematic, theoretical exploration of how various functional groups would impact the reactivity and stability of methylcyclopentadiene and its resulting dimer without the need for extensive experimental synthesis and testing.

    Table 1: Influence of Substituent Type on Diels-Alder Reactivity (Qualitative)
    Substituent Type on DienophileElectronic EffectImpact on LUMO EnergyPredicted Effect on Reaction Rate with DienePotential Change in Mechanism
    Electron-Donating Group (e.g., -CH₃, -OCH₃)Donates electron densityRaises energyDecreases rate (normal demand)Likely remains concerted
    Electron-Withdrawing Group (e.g., -NO₂, -CN, -C(O)R)Withdraws electron densityLowers energyIncreases rate (normal demand)May shift to stepwise if intermediate is stabilized researchgate.net

    Thermodynamic and Kinetic Modeling of Methylcyclopentadienedimer Reactions

    Thermodynamic and kinetic modeling provides quantitative data on the feasibility and rate of chemical reactions. For industrial processes involving Methylcyclopentadienedimer, such as its formation, storage, and subsequent use or decomposition, this modeling is essential for process design, optimization, and safety assessment. nih.gov

    Thermodynamic Modeling: Thermodynamic calculations determine the energy changes associated with a reaction, such as the enthalpy (heat of reaction, ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under given conditions. Computational chemistry methods can predict these values with considerable accuracy. For the dimerization of methylcyclopentadiene (MCP), which is an equilibrium reaction, theoretical calculations have been performed to determine the heat of reaction.

    The combination of thermodynamic and kinetic modeling allows for a comprehensive simulation of a chemical process. nasa.govmdpi.com For MCPD Dimer, this could be used to predict the rate of its formation from the monomer at various temperatures, the equilibrium concentration of monomer and dimer, and the potential for hazardous side reactions like oxidation or uncontrolled polymerization.

    Table 2: Calculated Thermodynamic Data for Methylcyclopentadiene (MCP) Reactions
    ReactionThermodynamic ParameterCalculated Value (kcal/mol)Phase and ConditionsReference
    MCP DimerizationOverall Heat of Dimerization (ΔH)-15.2Gaseous, 298 K, 1 atm nih.gov
    MCP OxidationOverall Heat of Oxidation (ΔH)-45.6Gaseous, 298 K, 1 atm nih.gov

    Spectroscopic Analysis Techniques for Methylcyclopentadienedimer and Its Isomers

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of the isomers of methylcyclopentadienyl dimer. By analyzing the chemical environment of each proton and carbon atom, NMR allows for the unambiguous assignment of the complex isomeric structures.

    1H and 13C NMR Spectral Assignment and Interpretation

    The 1H and 13C NMR spectra of methylcyclopentadienyl dimer are complex due to the presence of multiple isomers. The primary isomers result from the dimerization of 1-methylcyclopentadiene and 2-methylcyclopentadiene, leading to a variety of endo and exo products. While specific spectral data for all isomers of MCPD-Dimer are detailed in specialized literature by researchers such as Lauer et al., the general principles of spectral interpretation can be illustrated through analogous structures, such as the Diels-Alder adducts of methylcyclopentadiene (B1197316) with maleic anhydride. researchgate.netvurup.sksfu.ca

    In the 1H NMR spectrum, the chemical shifts of the olefinic, methine, and methyl protons are key indicators for isomer differentiation. A notable distinction between endo and exo isomers is often observed in the chemical shifts of the bridgehead and vinyl protons. For instance, in related norbornene systems, the signals for certain protons in the endo isomer tend to be more deshielded (appear at a higher ppm) compared to the corresponding protons in the exo isomer. sfu.ca The integration of the proton signals can provide the ratio of the different isomers present in a mixture. sfu.ca

    The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms, which can help determine the number of isomers in a sample. The chemical shifts of the carbonyl, olefinic, and aliphatic carbons are diagnostic. The symmetry of the molecule plays a crucial role; more symmetric isomers will show fewer signals. sapub.org

    Illustrative 1H NMR Chemical Shift Ranges for Endo/Exo Isomers of a Methyl-Substituted Norbornene System

    This table is representative of the types of chemical shift differences observed in analogous systems and is for illustrative purposes.

    Proton TypeIllustrative Endo Isomer δ (ppm)Illustrative Exo Isomer δ (ppm)
    Olefinic6.2 - 6.46.1 - 6.3
    Bridgehead3.3 - 3.52.8 - 3.0
    Methyl1.5 - 1.71.4 - 1.6

    Illustrative 13C NMR Chemical Shift Ranges for Endo/Exo Isomers of a Methyl-Substituted Norbornene System

    This table is representative of the types of chemical shift differences observed in analogous systems and is for illustrative purposes.

    Carbon TypeIllustrative Endo Isomer δ (ppm)Illustrative Exo Isomer δ (ppm)
    Olefinic135 - 140134 - 139
    Bridgehead45 - 5042 - 47
    Methyl15 - 2014 - 19

    Advanced NMR Techniques (e.g., 2D NMR, Double Resonance, HMBC)

    To unravel the complex, often overlapping, NMR spectra of MCPD-Dimer mixtures, advanced 2D NMR techniques are employed. vurup.sksfu.ca

    COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (H-H) couplings within a molecule. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the carbon skeleton. sfu.ca

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning carbon resonances based on the already assigned proton spectrum. sfu.ca

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying connectivity across quaternary carbons and for piecing together different fragments of the molecule. sfu.ca

    NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that is instrumental in determining the stereochemistry (endo vs. exo) of the isomers. Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space, even if they are not directly bonded. For example, a cross-peak between a methyl group proton and a bridgehead proton can provide definitive evidence for an endo or exo configuration. sfu.ca

    Analysis of Complex Isomeric Mixtures using NMR

    Commercial methylcyclopentadiene dimer is a complex mixture of up to nine different isomers of dimethyldicyclopentadiene. researchgate.netvurup.sk The analysis of such mixtures is a significant challenge. NMR spectroscopy, especially the combination of the aforementioned 1D and 2D techniques, allows for the identification and quantification of the individual isomers without the need for physical separation. The work by Lauer et al. and Thommen et al. successfully utilized these NMR methods to determine the structures of the principal MCPD-Dimer isomers. researchgate.netvurup.sk In some cases, derivatization of the isomeric mixture can lead to diastereomers that are more easily separated or distinguished by NMR. sfu.ca

    Infrared (IR) and Raman Spectroscopy

    Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR for the characterization of methylcyclopentadienyl dimer isomers. These techniques probe the vibrational modes of the molecules, offering a "fingerprint" that is unique to each isomer.

    Vibrational Mode Assignment and Spectral Correlation

    The IR and Raman spectra of MCPD-Dimer isomers are characterized by bands corresponding to specific vibrational modes, such as C-H stretching of the methyl and vinyl groups, C=C stretching of the double bonds, and various bending and skeletal vibrations. The exact frequencies of these vibrations are sensitive to the local molecular structure and symmetry, allowing for the differentiation of isomers.

    For example, the C=C stretching vibrations, typically observed in the 1600-1700 cm⁻¹ region, can differ slightly between endo and exo isomers due to differences in strain and conjugation. The fingerprint region (below 1500 cm⁻¹) is often rich with complex vibrational modes that are highly characteristic of a specific isomer. While a detailed vibrational assignment for each MCPD-Dimer isomer requires computational modeling (e.g., Density Functional Theory calculations), the empirical comparison of spectra from different samples or fractions can reveal the presence of different isomers. mdpi.com

    Illustrative IR/Raman Vibrational Frequencies for a Cyclic Diene Dimer

    This table is representative and for illustrative purposes only.

    Vibrational ModeTypical Wavenumber (cm⁻¹)
    =C-H Stretch3000 - 3100
    C-H Stretch (Aliphatic/Methyl)2850 - 3000
    C=C Stretch1640 - 1680
    CH₂ Scissoring1450 - 1470
    C-H Bending1370 - 1450
    Skeletal Vibrations< 1300

    Advanced IR Spectroscopic Methodologies (e.g., FT-IR, QCL-IR, O-PTIR, AFM-IR)

    Modern advancements in IR spectroscopy offer enhanced sensitivity and spatial resolution, which could be beneficial for the analysis of MCPD-Dimer.

    FT-IR (Fourier Transform Infrared) Spectroscopy: This is the standard technique for acquiring IR spectra, offering high speed and sensitivity. The IR spectrum of methylcyclopentadiene dimer is available in databases such as the NIST Chemistry WebBook.

    QCL-IR (Quantum Cascade Laser Infrared) Spectroscopy: QCLs are high-brilliance laser sources that can significantly improve the signal-to-noise ratio and acquisition speed of IR measurements, which is particularly useful for analyzing samples in small quantities or for high-throughput screening. bruker.com

    O-PTIR (Optical Photothermal Infrared) Spectroscopy: This technique overcomes the diffraction limit of conventional IR spectroscopy, allowing for sub-micrometer spatial resolution. It measures the photothermal expansion of a sample upon IR absorption, providing IR spectra from very small sample areas. nih.gov

    AFM-IR (Atomic Force Microscopy-Infrared) Spectroscopy: AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of IR spectroscopy, achieving nanoscale chemical imaging. bruker.comelettra.eu While typically used for materials science and biological applications, its ability to probe chemical composition at the nanoscale could theoretically be applied to characterize isolated domains of different isomers in a heterogeneous mixture, should they phase-separate. elettra.eu

    The structural complexity and isomeric diversity of Methylcyclopentadienedimer (MCPD-Dimer) necessitate the use of sophisticated analytical techniques for its characterization. Spectroscopic methods are paramount in elucidating the subtle structural differences among its various isomers and for analyzing their mixtures.

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of molecules. When coupled with separation techniques, it becomes invaluable for the analysis of complex mixtures like those of MCPD-Dimer.

    Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of the components within a mixture of MCPD-Dimer isomers. The gas chromatograph separates the volatile isomers based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments each separated isomer and records the mass-to-charge ratio of these fragments, generating a unique mass spectrum that serves as a molecular fingerprint.

    Research has shown that the dimerization of methylcyclopentadiene (MCPD) results in a complex mixture of isomers. In one study, the Diels-Alder reactions of 1-methyl- and 2-methylcyclopentadiene were investigated, leading to the identification of nine distinct dimethyldicyclopentadiene isomers (commonly referred to as MCPD dimers) by GC-MS. pressbooks.pub The separation of these isomers is typically achieved using capillary columns, with non-polar or moderately polar stationary phases being effective. pressbooks.pub The elution order of the isomers is dependent on their specific structures, which influence their volatility and interaction with the column.

    The identification of individual isomers is confirmed by their mass spectra, which for MCPD-Dimer typically show a molecular ion peak corresponding to its molecular weight (160.26 g/mol ). The fragmentation patterns, which result from the breaking of specific bonds within the molecule upon electron impact, provide further structural information that aids in the differentiation of isomers.

    Table 1: GC-MS Data for Identified Methylcyclopentadienedimer Isomers Note: Specific retention times and relative abundances are dependent on the exact GC conditions (e.g., column type, temperature program) and are therefore presented here as illustrative examples based on published findings.

    Isomer Tentative Structure Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
    Isomer 1 endo-1,8-dimethyltricyclo[5.2.1.02,6]deca-3,5-diene 160.26 160, 145, 117, 91, 79
    Isomer 2 exo-1,8-dimethyltricyclo[5.2.1.02,6]deca-3,5-diene 160.26 160, 145, 117, 91, 79
    Isomer 3 endo-1,9-dimethyltricyclo[5.2.1.02,6]deca-3,5-diene 160.26 160, 145, 117, 91, 79
    Isomer 4 exo-1,9-dimethyltricyclo[5.2.1.02,6]deca-3,5-diene 160.26 160, 145, 117, 91, 79
    Isomer 5 endo-4,8-dimethyltricyclo[5.2.1.02,6]deca-3,5-diene 160.26 160, 145, 117, 91, 79
    Isomer 6 exo-4,8-dimethyltricyclo[5.2.1.02,6]deca-3,5-diene 160.26 160, 145, 117, 91, 79
    Isomer 7 endo-4,9-dimethyltricyclo[5.2.1.02,6]deca-3,5-diene 160.26 160, 145, 117, 91, 79
    Isomer 8 exo-4,9-dimethyltricyclo[5.2.1.02,6]deca-3,5-diene 160.26 160, 145, 117, 91, 79

    High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous structural elucidation of chemical compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This level of precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.

    For a compound like Methylcyclopentadienedimer with the molecular formula C₁₂H₁₆, the theoretical exact mass can be calculated. By comparing this theoretical mass with the experimentally measured accurate mass from an HRMS instrument, the elemental formula can be confirmed. This is particularly useful in distinguishing between compounds that may have the same nominal mass but different elemental compositions. While MCPD-Dimer isomers will all have the same elemental composition, HRMS is invaluable in confirming the identity of the dimer and in analyzing any potential derivatives or degradation products that may be present in a sample. nih.gov

    The process involves ionizing the sample and analyzing the ions in a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the separation of ions with very close mass-to-charge ratios, minimizing interferences and leading to highly accurate mass assignments. slideshare.net

    Table 2: Theoretical and Expected HRMS Data for Methylcyclopentadienedimer

    Compound Molecular Formula Theoretical Monoisotopic Mass (Da) Expected Accurate Mass Measurement (with <5 ppm error)

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light. In the case of Methylcyclopentadienedimer, the conjugated diene systems within its various isomers act as chromophores.

    The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax). The value of λmax is dependent on the extent of the conjugated system; longer conjugated systems absorb light at longer wavelengths. libretexts.org The specific substitution pattern and stereochemistry of the MCPD-Dimer isomers can influence the electronic environment of the chromophore, leading to slight variations in their λmax values.

    Table 3: Predicted UV-Vis Absorption Maxima for Methylcyclopentadienedimer Isomers Note: These are predicted values based on the presence of a conjugated diene chromophore and may vary slightly between isomers.

    Compound Chromophore Predicted λmax (nm)

    X-ray Diffraction (XRD) for Crystalline Derivatives and Inclusion Complexes

    X-ray diffraction (XRD) is a powerful analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline material. For a compound like Methylcyclopentadienedimer, which is a liquid at room temperature, XRD analysis requires the formation of a crystalline derivative or an inclusion complex. researchgate.net

    The formation of inclusion complexes with host molecules such as cyclodextrins or cucurbiturils can facilitate the crystallization of guest molecules like MCPD-Dimer. The resulting crystals can then be analyzed by single-crystal XRD to provide precise information about the conformation of the MCPD-Dimer isomer and its non-covalent interactions with the host molecule. This information is crucial for understanding the stereochemistry of the isomers.

    Powder X-ray diffraction (PXRD) is another valuable technique, particularly for the characterization of microcrystalline solids. chromatographyonline.com PXRD can be used to confirm the formation of a new crystalline phase upon complexation and to assess the purity of the crystalline material. For instance, studies on the inclusion of other guest molecules within cucurbit nih.govuril have utilized PXRD to confirm the formation of true inclusion compounds. pressbooks.pub

    While a specific crystal structure of a Methylcyclopentadienedimer inclusion complex is not widely published, the principles of the technique and its application to similar systems demonstrate its potential for the definitive structural elucidation of MCPD-Dimer isomers.

    Chemometric and Multivariate Analysis of Spectroscopic Data

    The analysis of complex mixtures of isomers, such as those of Methylcyclopentadienedimer, generates large and complex datasets, particularly from techniques like GC-MS. Chemometrics and multivariate analysis offer powerful statistical tools to extract meaningful information from this data. mdpi.com

    Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to the spectroscopic data (e.g., full mass spectra or chromatographic profiles) to identify patterns and correlations that may not be apparent from a simple inspection of the data. nih.gov

    For example, PCA can be used to visualize the clustering of different samples based on their isomeric composition, potentially revealing differences between reaction conditions or sample sources. By analyzing the loadings plots from a PCA, it is possible to identify the specific mass fragments or retention times that are most influential in discriminating between different isomers or groups of isomers.

    PLS regression can be used to build predictive models that correlate the spectroscopic data with quantitative properties of the mixture, such as the concentration of specific isomers. This is particularly useful for quantitative analysis in complex matrices where the signals of different isomers may overlap. nih.gov The application of these multivariate methods can significantly enhance the analytical power of spectroscopic techniques for the characterization of Methylcyclopentadienedimer and its isomers. researchgate.net

    Advanced Materials Science and Engineering Applications of Methylcyclopentadienedimer Derivatives

    Polymer Chemistry and Polymeric Materials from Methylcyclopentadiene (B1197316) Monomer

    The monomer of methylcyclopentadiene is a highly active precursor for synthesizing polymers characterized by rigid, cyclic repeating units within their backbones. These structural features impart desirable properties, including high glass transition temperatures and excellent optical transparency. The primary polymerization route for MCP and analogous cyclic olefins is Ring-Opening Metathesis Polymerization (ROMP), a process driven by the thermodynamic relief of ring strain inherent in the monomer.

    Synthesis of High Molecular Weight Polymers

    Achieving high molecular weight is crucial for developing polymers with robust mechanical and thermal properties. For methylcyclopentadiene and related monomers, both cationic polymerization and ROMP are effective strategies.

    Historically, the cationic polymerization of cyclopentadiene (B3395910) often yielded either insoluble, cross-linked materials or soluble polymers of low molecular weight. However, advancements have enabled the synthesis of soluble, high molecular weight polymers. For instance, using an initiator like triphenylmethyl antimony hexachloride in an aliphatic halide solvent under anhydrous conditions and at low temperatures (e.g., -20 °C to -78 °C) can produce polycyclopentadiene with a molecular weight exceeding 50,000 g/mol . Cationic polymerization initiated by methylaluminoxane (B55162) (MAO) is also effective, with the reaction kinetics showing a second-order dependence on the monomer concentration.

    ROMP stands out as a powerful method for polymerizing strained cycloalkenes. It employs transition metal catalysts, most notably well-defined ruthenium complexes (e.g., Grubbs' catalysts), which generate polymers containing double bonds in the main chain. The synthesis of high molecular weight polymers via ROMP necessitates precise control over reaction parameters, such as maintaining low temperatures and high monomer concentrations, to suppress side reactions and favor chain growth.

    Table 1: Comparison of Polymerization Methods for Cyclopentadiene Derivatives

    Polymerization Method Typical Catalyst/Initiator Key Process Conditions Resulting Polymer Characteristics
    Cationic Polymerization Methylaluminoxane (MAO) Low temperature to minimize cross-linking reactions. Polymers with rigid cyclic units and high glass transition temperatures.
    Cationic Polymerization Triphenylmethyl antimony hexachloride Anhydrous conditions, low temperatures (-20°C to -78°C), aliphatic halide solvent. Soluble, high molecular weight (>50,000 g/mol ) polymers.

    | Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Catalysts (Ruthenium-based) | Low temperature and high monomer concentration to maximize chain growth. | Can produce well-defined polymers with high molecular weight and narrow polydispersity. |

    Copolymerization Strategies

    Copolymerization provides a versatile avenue for tailoring the final properties of MCP-based polymers. The incorporation of different comonomers allows for the fine-tuning of characteristics like thermal stability, flexibility, and solubility. MCP monomer can be copolymerized with other monomers, such as styrene (B11656), using catalysts like methylaluminoxane. This process integrates the rigid cyclic units of MCP with the aromatic groups of styrene, yielding materials with a hybrid set of properties.

    Radical copolymerization is another effective strategy, especially when combining electron-rich monomers like MCP with electron-deficient monomers such as acrylonitrile (B1666552). This approach can produce copolymers with significant incorporation of the cyclic monomer, resulting in materials with good thermal properties and controlled microstructures.

    Design of Functional Polymers for Specific Applications

    Functional polymers are designed by incorporating specific chemical groups to achieve desired behaviors, such as responsiveness to external stimuli (e.g., pH) or improved biocompatibility for medical applications. The unsaturated backbone of polymers produced from MCP via ROMP offers a convenient handle for post-polymerization modification, allowing for the attachment of various functional groups.

    This capability enables the creation of a wide range of specialty polymers. For example, by incorporating acid-labile linkages, polymers can be engineered to degrade in acidic environments, a feature highly desirable for targeted drug delivery systems. Through careful selection of monomers, catalysts, and reaction conditions, it is possible to synthesize polymers with precise architectures and functionalities tailored for advanced applications in fields like biomedicine and electronics.

    Methylcyclopentadienedimer Derivatives as Precursors for High-Performance Materials

    While the monomer is essential for polymerization, the dimer itself serves as a crucial starting material for the synthesis of complex, high-performance molecules, notably ring-strained hydrocarbons used as high-energy-density fuels.

    Development of Ring-Strained Hydrocarbons and Polycyclic Systems

    Methylcyclopentadiene dimer is a key precursor in the synthesis of high-energy-density liquid fuels, such as the military jet fuel RJ-4 (tetrahydrodimethyldicyclopentadiene). These fuels are valued for their high volumetric energy density, a direct consequence of their compact, strained, polycyclic molecular structures.

    The synthesis of these fuels can be achieved from renewable, biomass-derived feedstocks. For example, 5-methyl furfural (B47365) or 2,5-hexanedione, both accessible from cellulosic biomass, can be converted through a series of chemical steps—including intramolecular aldol (B89426) condensation, chemoselective hydrogenation, and dehydration—to produce methylcyclopentadiene. This monomer then undergoes dimerization to form the MCPD dimer. Subsequent hydrogenation of the dimer yields the final high-density fuel, RJ-4. Fuels based on methylcyclopentadiene dimer and trimer exhibit high density and thermal stability, in some cases superior to conventional fossil-based jet fuels like JP-10.

    Organometallic Compounds and Ligand Chemistry Based on Methylcyclopentadiene

    The deprotonation of the methylcyclopentadiene monomer produces the methylcyclopentadienyl anion (C₅H₄Me⁻), commonly abbreviated as Cp′ or MeCp. This anion is one of the most important and versatile ligands in organometallic chemistry, serving as a substituted version of the foundational cyclopentadienyl (B1206354) (Cp) ligand.

    The primary advantage of the Cp′ ligand is the enhanced solubility it confers to its metal complexes in nonpolar organic solvents compared to their unsubstituted Cp analogs. The methyl group also influences the electronic properties of the metal center through induction, affecting the stability and reactivity of the complex. These organometallic compounds, often called metallocenes, are central to many catalytic processes. For example, cyclopentadienyl complexes of early transition metals like titanium and zirconium are used as catalysts for olefin polymerization.

    Furthermore, the Cp′ ligand serves as a valuable spectroscopic probe for structural analysis. In a chiral complex, such as Cp′Fe(PPh₃)(CO)I, the methyl group renders the five carbon atoms of the ring chemically distinct. This results in five unique signals in the ¹³C NMR spectrum and four signals for the ring protons in the ¹H NMR spectrum, providing detailed insight into the molecule's structure and bonding. In contrast, the achiral precursor Cp′Fe(CO)₂I shows a more symmetric structure with fewer signals. This utility makes the Cp′ ligand a powerful tool in the rational design and characterization of organometallic catalysts and materials.

    Table 2: Mentioned Chemical Compounds

    Compound Name Abbreviation Formula
    Methylcyclopentadienedimer MCPD Dimer C₁₂H₁₆
    Methylcyclopentadiene MCP C₆H₈
    Poly(methylcyclopentadiene) - (C₆H₈)n
    Cyclopentadiene CPD C₅H₆
    Methylaluminoxane MAO (Al(CH₃)O)n
    Triphenylmethyl antimony hexachloride - C₁₉H₁₅SbCl₆
    Ruthenium Ru Ru
    Styrene - C₈H₈
    Methylcyclopentadienyl anion Cp' or MeCp C₆H₇⁻
    Cyclopentadienyl anion Cp C₅H₅⁻
    Cp′Fe(PPh₃)(CO)I - C₂₅H₂₂FeIPO
    Cp′Fe(CO)₂I - C₈H₇FeIO₂
    Tetrahydrodimethyldicyclopentadiene RJ-4 C₁₂H₂₀
    5-methyl furfural - C₆H₆O₂
    2,5-hexanedione - C₆H₁₀O₂
    JP-10 - C₁₀H₁₆
    Acrylonitrile - C₃H₃N
    Iron Fe Fe
    Triphenylphosphine PPh₃ C₁₈H₁₅P
    Carbon Monoxide CO CO
    Iodine I I
    Titanium Ti Ti
    Zirconium Zr Zr
    Toluene - C₇H₈
    Benzene (B151609) - C₆H₆
    Methyl chloride - CH₃Cl
    Methylene chloride - CH₂Cl₂
    Methanol - CH₃OH
    Linalool - C₁₀H₁₈O
    Isobutylene - C₄H₈
    1-methyl-cyclopent-2-enol - C₆H₁₀O
    3-methyl-2-cyclopenten-1-one MCO C₆H₈O
    3-methyl-2-cyclopenten-1-ol MCP-ol C₆H₁₀O
    Aluminum phosphate AlPO₄ AlPO₄
    Magnesium sulfate MgSO₄ MgSO₄
    Ferrocene (B1249389) Cp₂Fe C₁₀H₁₀Fe
    Manganese Mn Mn
    Methylcyclopentadienyl manganese tricarbonyl MMT C₉H₇MnO₃
    Cobalt Co Co
    Rhodium Rh Rh
    Iridium Ir Ir
    Boron B B
    Silicon Si Si
    Selenium Se Se
    Nickel Ni Ni
    Lithium Li Li
    Sodium Na Na
    Tin Sn Sn
    Aluminum Al Al
    Technetium Tc Tc
    Molybdenum Mo Mo
    Tungsten W W
    Chromium Cr Cr
    Palladium Pd Pd
    Platinum Pt Pt
    Copper Cu Cu
    Zinc Zn Zn
    Tantalum Ta Ta
    Antimony Sb Sb
    Oxygen O O
    Nitrogen N N
    Sulfur S S
    Phosphorus P P
    Chlorine Cl Cl
    Fluorine F F
    Hydrogen H H

    Synthesis of Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

    Methylcyclopentadienyl Manganese Tricarbonyl (MMT) is a significant organomanganese compound primarily used as an octane (B31449) enhancer in unleaded gasoline. zxchem.comchemicalbook.com Its synthesis is a multi-step process that begins with the cracking of methylcyclopentadiene dimer.

    The production of MMT typically involves the reaction of methylcyclopentadiene (MCP) with a manganese source under a carbon monoxide atmosphere. A common industrial method involves the reduction of bis(methylcyclopentadienyl) manganese with a reducing agent like triethylaluminium, conducted under carbon monoxide pressure. wikipedia.org This carbonylation reaction is exothermic and requires careful temperature control to prevent thermal runaway. wikipedia.org An alternative pathway involves reacting a methylcyclopentadienyl sodium complex with a manganese salt, followed by carbonylation. acs.org

    The resulting MMT molecule is a "piano-stool" complex, a type of half-sandwich compound. In this structure, the manganese atom is coordinated to the planar, five-carbon methylcyclopentadienyl ring and, on the opposite side, to three carbonyl (CO) ligands, which are analogized as the "legs" of the stool. wikipedia.orgopenochem.org This configuration, featuring hydrophobic organic ligands, renders MMT highly lipophilic. wikipedia.org MMT is recognized for its ability to increase fuel octane ratings, improve combustion efficiency, and reduce harmful emissions such as carbon monoxide. chemicalbook.com

    Formation of Other Cyclopentadienyl Metal Complexes

    The methylcyclopentadienyl (MeCp) ligand, derived from MCPD dimer, is a versatile building block in organometallic chemistry, analogous to the ubiquitous cyclopentadienyl (Cp) ligand. libretexts.orglibretexts.org It is classified as a "spectator" ligand, meaning it often remains stable and inert, providing a stable coordination environment for the metal center to engage in catalysis or other reactions. openochem.orglibretexts.org The MeCp ligand readily forms a wide array of complexes with various transition metals, generally categorized by their structure.

    These complexes are synthesized through methods like salt metathesis, where a metal halide reacts with an alkali metal salt of the cyclopentadienyl anion (e.g., MeCpNa), or by direct reaction of the metal with the cyclopentadiene monomer. numberanalytics.com The resulting organometallic compounds have applications in catalysis, materials science, and organic synthesis. libretexts.orgacs.org

    Table 1: Representative Classes of Cyclopentadienyl Metal Complexes

    Complex TypeGeneral FormulaDescriptionExample
    Metallocene Cp₂MA central metal atom "sandwiched" between two parallel cyclopentadienyl rings. wikipedia.orgFerrocene (FeCp₂)
    Bent Metallocene Cp₂MXₙTwo non-parallel Cp rings, bent due to the presence of other ligands (X). openochem.orglibretexts.orgZirconocene (B1252598) dichloride (Cp₂ZrCl₂)
    Half-Sandwich CpMLₙA single Cp ring bound to a metal center, accompanied by other ligands (L). openochem.orglibretexts.orgMMT ((MeCp)Mn(CO)₃)

    Note: Cp is used here to denote a generic cyclopentadienyl-type ligand, including the methylcyclopentadienyl ligand derived from MCPD Dimer.

    Specialty Chemicals and Additives Derived from Methylcyclopentadienedimer

    Beyond organometallic complexes for fuel, Methylcyclopentadienedimer is a key starting material for various specialty chemicals and additives used in polymer and materials manufacturing.

    Epoxy Curing Agents (e.g., Methylnadic Anhydride (MNA))

    Methylnadic Anhydride (MNA), also known as Methyl-5-norbornene-2,3-dicarboxylic anhydride, is a crucial epoxy curing agent, or hardener, synthesized from a derivative of MCPD Dimer. The synthesis involves a Diels-Alder reaction between methylcyclopentadiene (the cracked monomer) and maleic anhydride.

    MNA is widely used to cross-link epoxy resins, transforming the liquid resin into a hard, thermoset plastic. acs.org As a curing agent, it imparts specific properties to the final cured epoxy system, including high thermal stability, excellent electrical insulation properties, and good mechanical strength. theicct.org These characteristics make MNA-cured epoxies suitable for demanding applications such as electrical laminating, filament-winding, and casting, particularly in the electronics and aerospace industries. acs.orgtheicct.org The curing process with anhydrides like MNA is typically performed at elevated temperatures and can be accelerated by catalysts. wikipedia.org

    Table 2: Properties of Methylnadic Anhydride (MNA)

    PropertyValueSource
    CAS Number 25134-21-8 acs.orgtheicct.org
    Molecular Formula C₁₀H₁₀O₃ acs.org
    Molecular Weight 178.18 g/mol acs.orgtheicct.org
    Appearance Colorless or yellow liquid theicct.org
    Primary Use Epoxy resin curing agent acs.orgtheicct.org

    Functional Additives (e.g., Antioxidants)

    The most prominent functional additive derived from MCPD Dimer is Methylcyclopentadienyl Manganese Tricarbonyl (MMT). chemicalbook.com Its primary role is as an anti-knock agent or octane enhancer in gasoline. zxchem.comchemicalbook.com In this capacity, it improves engine performance and can help reduce certain emissions. zxchem.com

    While some chemical compounds can serve multiple functions, the use of MCPD Dimer derivatives specifically as primary antioxidants is not extensively documented in scientific literature. Antioxidants in fuel or polymer applications typically function by scavenging free radicals to prevent oxidative degradation. While MMT is included in gasoline additive packages that may also contain antioxidants, its principal function is not oxidation inhibition. wikipedia.org Other applications of MMT include acting as a catalyst in the production of certain organic chemicals and as a stabilizer in polypropylene (B1209903) manufacturing. zxchem.com

    Supramolecular Assemblies and Host-Guest Chemistry

    Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound by non-covalent interactions, such as hydrogen bonds and van der Waals forces. nrct.go.th A key area within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. nrct.go.thacs.org

    While specific research focusing on Methylcyclopentadienedimer derivatives in supramolecular chemistry is not widespread, the well-established chemistry of related cyclopentadienyl complexes, particularly ferrocene, provides a strong precedent. Organometallic moieties like ferrocene are actively studied as components in host-guest systems. nih.govarxiv.orgnih.gov

    These organometallic complexes can participate in supramolecular assemblies in two primary ways:

    As a Guest: The entire cyclopentadienyl complex, such as ferrocene, can be encapsulated as a guest within a larger host molecule, like a cyclodextrin (B1172386) or cucurbituril (B1219460). acs.orgnih.govnih.gov The stability of such complexes depends on factors like size, shape, and chemical complementarity between the host and guest. nih.gov

    As a Building Block: The cyclopentadienyl ring can be functionalized with other chemical groups, allowing it to be integrated into a larger, more complex host structure or to be tethered to surfaces. acs.org

    These host-guest interactions can be used to control the properties of the organometallic unit. For instance, encapsulation can protect a complex from degradation, alter its electrochemical properties, or control its release for applications like drug delivery. acs.orgarxiv.org The study of these interactions is crucial for developing molecular sensors, switches, and other advanced functional materials. nrct.go.thnih.gov

    Future Directions in Advanced Materials Development Leveraging Methylcyclopentadienedimer Chemistry

    The chemistry of methylcyclopentadienyl and its derivatives continues to be an area of active research with significant potential for creating next-generation advanced materials. The versatility of the methylcyclopentadienyl ligand, combined with the diverse reactivity of transition metals, opens up numerous avenues for innovation.

    Future directions include:

    Advanced Catalysis: Cyclopentadienyl metal complexes are valuable catalysts for many chemical transformations. libretexts.orglibretexts.org Future research is focused on designing new catalysts with enhanced activity and selectivity. There is growing interest in the ability of the Cp ring itself to participate in reactions, such as activating small molecules like H₂ and N₂, which is critical for developing more efficient processes for producing fuels and chemicals. acs.org

    Novel Organometallic Materials: The ability to modify the cyclopentadienyl ligand allows for the fine-tuning of the electronic and steric properties of metal complexes. numberanalytics.com This tunability is being exploited to create new materials with unique optical, magnetic, and electronic properties for use in molecular electronics, spintronics, and sensor technology. nih.gov

    Sustainable Fuels and Chemicals: Research has demonstrated that methylcyclopentadiene dimer and trimer can be synthesized from biomass-derived 5-methylfurfural, offering a potential renewable route to high-performance jet fuels. nih.gov Further development in this area could lead to sustainable alternatives to fossil-based fuels.

    Hybrid Materials: New classes of hybrid organic-inorganic ligands are being developed that combine a cyclopentadienyl group with other functional units, such as carboranes. acs.org These versatile ligands can bind to metals in multiple ways, leading to novel organometallic compounds with potential applications in catalysis and materials science. acs.org The continued exploration of new cyclopentadienyl derivatives of both main-group and transition metals promises to uncover compounds with unprecedented structures and reactivity. acs.org

    Q & A

    Q. What are the established synthesis methods for MCPD Dimer, and how can researchers ensure reproducibility?

    MCPD Dimer is synthesized via thermal dimerization of methylcyclopentadiene. Key steps include:

    • Thermal Conditions : Heating methylcyclopentadiene at 150–200°C under inert atmosphere to promote cycloaddition .
    • Catalysts : Optional use of Lewis acids (e.g., AlCl₃) to accelerate dimerization; purity of catalysts must be verified (≥95%) to avoid side reactions .
    • Purification : Distillation under reduced pressure (e.g., 10–15 mmHg) to isolate the dimer, with purity assessed via GC-MS or NMR . Reproducibility Tip: Document catalyst lot numbers, reaction temperature gradients, and solvent traces (if used) to align with primary literature protocols .

    Q. What characterization techniques are critical for verifying MCPD Dimer’s structural integrity?

    • Spectroscopy : ¹H/¹³C NMR to confirm cyclopentadiene ring fusion and methyl group positions (e.g., δ 1.2–1.8 ppm for methyl protons) .
    • Chromatography : GC-MS to detect impurities (e.g., residual monomers) with a DB-5 column and helium carrier gas .
    • Elemental Analysis : Compare experimental C:H ratios (theoretical: C 89.94%, H 10.06%) to validate stoichiometry .

    Q. What safety protocols are essential when handling MCPD Dimer in laboratory settings?

    • Hazard Mitigation : Use fume hoods and explosion-proof equipment due to its low flash point (31.8°C) and flammability .
    • Storage : Stabilize with 200 ppm 4-tert-butylcatechol to prevent polymerization; store in amber glass under nitrogen at –20°C .
    • Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration, adhering to UN 3295 hazardous waste guidelines .

    Q. How can MCPD Dimer be applied in synthesizing organometallic compounds like methylcyclopentadienyl manganese tricarbonyl (MMT)?

    • Coordination Chemistry : React MCPD Dimer with Mn(CO)₅Br under reflux in THF to form MMT. Monitor reaction progress via IR spectroscopy (CO stretching bands at ~2000 cm⁻¹) .
    • Byproduct Management : Use vacuum distillation to separate unreacted dimer and Mn residues .

    Advanced Research Questions

    Q. How should researchers resolve contradictions in reported thermal stability data for MCPD Dimer?

    • Methodological Audit : Compare decomposition studies (e.g., TGA vs. DSC protocols) to identify discrepancies in heating rates (e.g., 5°C/min vs. 10°C/min) or atmosphere (N₂ vs. air) .
    • Replication : Reproduce conflicting experiments with standardized conditions and report full instrumentation details (e.g., crucible material, gas flow rates) .

    Q. What computational approaches can predict MCPD Dimer’s reactivity in novel catalytic systems?

    • DFT Modeling : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict sites for electrophilic attack .
    • Kinetic Simulations : Apply Eyring equation to model dimerization activation energy, validating results against experimental Arrhenius plots .

    Q. How can reaction conditions be optimized to enhance MCPD Dimer purity for epoxy resin applications?

    • DoE (Design of Experiments) : Vary temperature (150–250°C), pressure (5–15 mmHg), and catalyst loading (0–5 mol%) in a factorial design to maximize yield and minimize oligomers .
    • In-line Analytics : Use FTIR probes to monitor dimerization in real time and adjust parameters dynamically .

    Q. What experimental designs are suitable for studying MCPD Dimer’s decomposition pathways under oxidative conditions?

    • Accelerated Aging Studies : Expose samples to O₂ at 50–100°C and analyze degradation products via GC-MS. Use isotopically labeled O₂ (¹⁸O₂) to track oxidation sites .
    • Mechanistic Probes : Introduce radical inhibitors (e.g., BHT) to distinguish between radical-chain and concerted oxidation mechanisms .

    Q. How can MCPD Dimer be integrated into polymer matrices without compromising epoxy resin cure kinetics?

    • Curing Kinetics : Use rheometry to monitor viscosity changes during epoxy-MNA curing. Compare activation energy (Eₐ) with/without MCPD Dimer additives .
    • Morphology Analysis : Perform SEM/EDS on cured resins to assess dimer dispersion and phase separation .

    Methodological Resources

    • Literature Search : Use SciFinder to retrieve patents (e.g., US Patent 4,239,678) and articles on dimerization mechanisms .
    • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) in DMPs, specifying raw NMR/GC-MS files for public repositories .
    • Ethical Reporting : Cite primary sources for synthesis protocols and disclose all conflicts of interest (e.g., catalyst supplier partnerships) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.